molecular formula C7H6BrNaO2S B13214905 Sodium 5-bromo-2-methylbenzene-1-sulfinate

Sodium 5-bromo-2-methylbenzene-1-sulfinate

Cat. No.: B13214905
M. Wt: 257.08 g/mol
InChI Key: OEDAFTVJHVXOCA-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a valuable chemical intermediate in organic synthesis and medicinal chemistry. The compound features both a sulfinate functional group and a bromine substituent on its aromatic ring, making it a versatile building block for constructing more complex molecules. Researchers primarily utilize this compound in cross-coupling reactions, where the sulfinate group can act as a versatile handle for the introduction of the sulfonyl moiety, enabling the synthesis of various sulfones or sulfonamides . Concurrently, the bromine atom offers a distinct site for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Heck reactions, allowing for the creation of a diverse array of biaryl or alkyl-aryl structures. This dual reactivity makes it particularly useful in the exploration and development of new pharmaceutical candidates, especially those targeting disease pathways where sulfonamide-containing molecules are known to be active. The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;5-bromo-2-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

OEDAFTVJHVXOCA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sodium 5-bromo-2-methylbenzene-1-sulfinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound with significant potential as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis from commercially available precursors, and an exploration of its reactivity and potential applications. By synthesizing information from established chemical principles and data from structurally related compounds, this document serves as a foundational resource for researchers interested in utilizing this reagent for the development of novel molecules in pharmaceuticals and materials science.

Introduction

Sodium aryl sulfinates are a class of organosulfur compounds recognized for their utility and versatile reactivity in organic synthesis.[1] These salts are generally stable, easy to handle, and can function as nucleophiles, electrophiles, or radical precursors under various reaction conditions.[2] Sodium 5-bromo-2-methylbenzene-1-sulfinate, with its bromine and methyl-substituted aromatic ring, offers multiple sites for functionalization, making it a valuable intermediate for the synthesis of complex molecules. This guide will delve into the essential chemical aspects of this compound, providing a technical framework for its effective use in a research and development setting.

Physicochemical Properties

While specific experimental data for sodium 5-bromo-2-methylbenzene-1-sulfinate is not extensively documented, its properties can be reliably inferred from the general characteristics of sodium aryl sulfinates and its precursors.

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionSource/Basis
Molecular Formula C₇H₆BrNaO₂SCalculated
Molecular Weight 273.08 g/mol Calculated
Appearance Expected to be a white to off-white solid.General property of sodium sulfinates.[1]
Solubility Likely soluble in polar solvents such as water and alcohols.General property of sodium sulfinates.
Stability Generally stable under standard laboratory conditions; moisture-insensitive.General property of sodium sulfinates.[1]
Thermal Stability Aryl sulfonate surfactants, a related class of compounds, exhibit decomposition temperatures above 230°C, suggesting good thermal stability.[3]Analogy to related compounds.

Synthesis of Sodium 5-bromo-2-methylbenzene-1-sulfinate

A robust and scalable synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate can be achieved through a two-step process starting from 4-bromotoluene. The methodology involves the sulfonyl chlorination of the aromatic ring followed by the reduction of the resulting sulfonyl chloride.

Workflow for Synthesis

4-Bromotoluene 4-Bromotoluene Step_1 Step 1: Sulfonyl Chlorination 4-Bromotoluene->Step_1 Chlorosulfonic Acid 5-Bromo-2-methylbenzene-1-sulfonyl_chloride 5-Bromo-2-methylbenzene-1-sulfonyl_chloride Step_1->5-Bromo-2-methylbenzene-1-sulfonyl_chloride Intermediate Step_2 Step 2: Reduction 5-Bromo-2-methylbenzene-1-sulfonyl_chloride->Step_2 Sodium Sulfite / Sodium Bicarbonate Sodium_5-bromo-2-methylbenzene-1-sulfinate Sodium_5-bromo-2-methylbenzene-1-sulfinate Step_2->Sodium_5-bromo-2-methylbenzene-1-sulfinate Final Product

Caption: Synthetic pathway for Sodium 5-bromo-2-methylbenzene-1-sulfinate.

Step 1: Synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride

The initial step involves the electrophilic substitution of 4-bromotoluene with chlorosulfonic acid. The methyl group is an ortho-, para-director, and the bromine is also an ortho-, para-director. The sulfonation will preferentially occur at the position ortho to the methyl group due to its stronger activating effect.

Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add 4-bromotoluene to the flask.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid via the dropping funnel while maintaining the temperature below 10°C.[4] The reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid 5-bromo-2-methylbenzene-1-sulfonyl chloride will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction to Sodium 5-bromo-2-methylbenzene-1-sulfinate

The most common method for preparing sodium aryl sulfinates is the reduction of the corresponding sulfonyl chloride.[1] A mixture of sodium sulfite and sodium bicarbonate in water is an effective reducing agent for this transformation.

Protocol:

  • In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.

  • Heat the solution to 70-80°C.

  • Gradually add the 5-bromo-2-methylbenzene-1-sulfonyl chloride synthesized in Step 1 to the heated solution with vigorous stirring.

  • Continue heating and stirring for 1-2 hours until the reaction is complete (can be monitored by TLC).

  • Cool the reaction mixture in an ice bath. The sodium 5-bromo-2-methylbenzene-1-sulfinate will precipitate.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure sodium 5-bromo-2-methylbenzene-1-sulfinate.[1]

Chemical Reactivity and Synthetic Applications

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a versatile reagent capable of participating in a variety of chemical transformations. Its reactivity stems from the nucleophilic nature of the sulfinate anion and the potential for radical formation.

Nucleophilic Reactions

The sulfinate anion is a good nucleophile and can react with various electrophiles. This reactivity is fundamental to the formation of sulfones, which are important structural motifs in many biologically active compounds.

  • S-Alkylation: Reaction with alkyl halides will lead to the formation of sulfones.

  • Michael Addition: The sulfinate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl sulfinates are effective coupling partners in palladium-catalyzed reactions, offering an alternative to organoboronic acids.[5] These reactions typically proceed via a desulfinative pathway, where sulfur dioxide is extruded.

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-SO2R(L2) Ar-Pd(II)-SO2R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-SO2R(L2) Transmetalation (RSO2Na) Ar-Ar' Ar-Ar' Ar-Pd(II)-SO2R(L2)->Ar-Ar' Reductive Elimination (-SO2) Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for desulfinative cross-coupling.

Radical Reactions

Under oxidative conditions, sodium sulfinates can generate sulfonyl radicals. These radicals can participate in various addition and cyclization reactions, providing a pathway to complex sulfur-containing molecules.[2]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7-8 ppm) corresponding to the three protons on the benzene ring. A singlet around 2.5 ppm would correspond to the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by its electronegativity. A signal around 20 ppm is expected for the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the S=O stretching of the sulfinate group, typically in the range of 1050-1150 cm⁻¹.

Safety and Handling

No specific safety data sheet (SDS) is available for sodium 5-bromo-2-methylbenzene-1-sulfinate. However, based on the SDS for structurally related compounds like sodium benzenesulfinate and various sulfonyl chlorides, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

Conclusion

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a promising and versatile reagent for organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its diverse reactivity, makes it an attractive building block for the construction of complex molecules. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors, from pharmaceuticals to materials science. Further research into its specific properties and reaction scope is warranted and will undoubtedly expand its applications in the chemical sciences.

References

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(21), 12682–12721. [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(21), 12682–12721. [Link]

  • Zhang, Z., et al. (2024). Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. ResearchGate. [Link]

  • Li, Y., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum. [Link]

  • de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Hu, J., et al. (2015). Fluoroalkylative Aryl Migration of Conjugated N-Arylsulfonylated Amides Using Easily Accessible Sodium Di- and Monofluoroalkanesulfinates. Organic Letters. [Link]

  • Google Patents. (Patent No. CN114409576A).
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Da Luza, J., et al. (n.d.). Denitrative Sulfonylation of Nitroarenes with Sodium Sulfinates. The University of Manchester. [Link]

  • Willis, M. C., et al. (2016). Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2. ResearchGate. [Link]

  • Klüpfel, M., & Gevorgyan, V. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(29), 4664-4676. [Link]

  • Reddit. (2023, April 11). Failure in the alkylation of a sodium sulfinate. r/Chempros. [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-methylbenzenesulfonyl chloride. [Link]

  • Google Patents. (Patent No. CN107805212B). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
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  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

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An In-depth Technical Guide to Sodium 5-bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of sodium 5-bromo-2-methylbenzene-1-sulfinate, a versatile organosulfur compound. While a dedicated CAS number for this specific sulfinate salt is not prominently indexed in public databases, this guide synthesizes information from its corresponding sulfonic acid and general principles of sulfinate chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. The parent compound, 5-bromo-2-methylbenzene-1-sulfonic acid, is registered under CAS number 56919-17-6.[1][2][3] This document will delve into the synthesis, physicochemical properties, potential applications, and safety considerations of the title compound, providing a robust framework for its use in research and development.

Chemical Identity and Physicochemical Properties

Sodium 5-bromo-2-methylbenzene-1-sulfinate is the sodium salt of 5-bromo-2-methylbenzene-1-sulfinic acid. The molecular structure features a benzene ring substituted with a methyl group, a bromine atom, and a sulfinate functional group. The presence of the methyl group, a simple alkyl substituent, can influence the compound's solubility, metabolic stability, and lipophilicity, which are critical parameters in drug design.[4] The bromine atom, a halogen, can modulate the electronic properties of the aromatic ring and serve as a handle for further chemical transformations.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₆BrNaO₂SInferred
Molecular Weight273.08 g/mol Calculated
AppearanceWhite to off-white solidPredicted
SolubilitySoluble in water and polar organic solventsPredicted
StabilityStable under normal conditions, moisture-sensitive[5]

Synthesis and Reaction Mechanisms

Sodium sulfinates are typically prepared from their corresponding sulfonyl chlorides.[6] A common and effective method involves the reduction of 5-bromo-2-methylbenzene-1-sulfonyl chloride with a reducing agent such as sodium sulfite. This two-electron reduction of the sulfonyl chloride yields the sodium sulfinate.

Proposed Synthesis Workflow

The synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate can be envisioned as a two-step process starting from 2-methyl-5-bromoaniline.

G A 2-Methyl-5-bromoaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Arenediazonium Salt B->C D Sulfonylation (SO₂, CuCl₂) C->D Step 2 E 5-Bromo-2-methylbenzene-1-sulfonyl chloride D->E F Reduction (Na₂SO₃, NaHCO₃, H₂O) E->F Step 3 G Sodium 5-bromo-2-methylbenzene-1-sulfinate F->G

Caption: Proposed synthetic pathway for sodium 5-bromo-2-methylbenzene-1-sulfinate.

Detailed Experimental Protocol
  • Diazotization of 2-Methyl-5-bromoaniline: To a stirred solution of 2-methyl-5-bromoaniline in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Isolation of Sulfonyl Chloride: The reaction mixture is poured into ice-water, and the precipitated 5-bromo-2-methylbenzene-1-sulfonyl chloride is collected by filtration and washed with cold water.

  • Reduction to Sodium Sulfinate: The crude sulfonyl chloride is added to a solution of sodium sulfite and sodium bicarbonate in water. The mixture is heated to facilitate the reduction.

  • Isolation of Sodium 5-bromo-2-methylbenzene-1-sulfinate: After the reaction is complete, the solution is cooled, and the product is precipitated by the addition of a saturated sodium chloride solution. The solid is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Applications in Drug Development and Organic Synthesis

Sulfonamides, derived from sulfonic acids, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Sodium sulfinates are key precursors to sulfonamides and other organosulfur compounds.[6]

Precursor to Sulfonamides and Sulfones

Sodium 5-bromo-2-methylbenzene-1-sulfinate can serve as a versatile building block for the synthesis of a variety of sulfonamides and sulfones. The sulfinate moiety can undergo coupling reactions with amines to form sulfonamides or with alkyl and aryl halides to form sulfones. These reactions are often mediated by transition metal catalysts or can proceed under metal-free conditions.[6]

G cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Product Classes A Sodium 5-bromo-2-methyl- benzene-1-sulfinate B Coupling with Amines (e.g., I₂ mediated) A->B C Coupling with Halides (e.g., Pd-catalyzed) A->C D Sulfonamides B->D E Sulfones C->E

Caption: Synthetic utility of sodium 5-bromo-2-methylbenzene-1-sulfinate.

Role in Modulating Biological Activity

The introduction of the 5-bromo-2-methylphenylsulfonyl moiety into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. The methyl group can enhance metabolic stability, while the bromo-substituent can be used for further structural modifications or to enhance binding affinity to a biological target.[4] Sulfonate and sulfinate salts are also utilized in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for sodium 5-bromo-2-methylbenzene-1-sulfinate is not available, general precautions for handling aromatic sulfinates should be followed. These compounds are typically stable solids but can be moisture-sensitive.[5]

Table 2: General Safety Precautions

PrecautionDetailsReference
Personal Protective Equipment (PPE)Wear safety glasses, gloves, and a lab coat.[10][11]
HandlingAvoid inhalation of dust. Use in a well-ventilated area.[12]
StorageStore in a tightly sealed container in a cool, dry place.[12]
SpillsSweep up spills and dispose of in accordance with local regulations.[10]
First AidIn case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10]

Conclusion

Sodium 5-bromo-2-methylbenzene-1-sulfinate, while not having a readily available dedicated CAS number, represents a potentially valuable building block in medicinal chemistry and organic synthesis. By leveraging the known chemistry of its corresponding sulfonic acid and the general reactivity of sodium sulfinates, researchers can effectively utilize this compound in the development of novel therapeutics and other functional molecules. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering scientists to explore its full potential.

References

  • 5-Bromo-2-methylbenzene-1-sulfonic acid | C7H7BrO3S | CID 15155334 - PubChem. (n.d.). Retrieved from [Link]

  • Reddy, R. J., & Kumari, A. H. (2018). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 8(52), 29635–29666. [Link]

  • Marvel, C. S., & Sparberg, M. S. (1928). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, 8, 38. [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. Beilstein Journal of Organic Chemistry, 17, 2383–2429. [Link]

  • Sodium 5-bromo-2-fluorobenzene-1-sulfinate (C6H4BrFO2S) - PubChemLite. (n.d.). Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Retrieved from [Link]

  • Elder, D. P., Delaney, E., Teasdale, A., Eyley, S., Reif, V. D., Jacq, K., Facchine, K. L., Schulte Oestrich, R., Sandra, P., & David, F. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. (2025, March). Retrieved from [Link]

  • The Role of Methyl-containing Pharmaceuticals in Modern Medicine - Hilaris Publisher. (2024, March 29). Retrieved from [Link]

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An In-depth Technical Guide to the Spectral Characterization of Sodium 5-bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound with potential applications in organic synthesis and pharmaceutical development. As with any specialty chemical, rigorous characterization is paramount to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing this compound using modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its spectral features. Detailed experimental protocols are provided to enable researchers to acquire high-quality data, and in-depth analysis sections will guide the interpretation of the resulting spectra.

Molecular Structure and Predicted Spectral Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. Sodium 5-bromo-2-methylbenzene-1-sulfinate possesses a substituted aromatic ring, a methyl group, a bromine atom, and an ionic sulfinate group. These features will give rise to distinct signals in each spectroscopic analysis.

Chemical Structure:

Predicted Spectral Highlights:

  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The substitution pattern will lead to specific chemical shifts and coupling patterns.

  • ¹³C NMR: The seven carbon atoms in the benzene ring and the methyl group will each produce a unique signal, with their chemical shifts influenced by the attached functional groups.

  • IR Spectroscopy: The spectrum will be dominated by strong absorptions from the sulfinate group (S=O stretching), along with characteristic bands for the aromatic ring and the C-H bonds.

  • Mass Spectrometry: The mass spectrum will show the molecular ion and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For sodium 5-bromo-2-methylbenzene-1-sulfinate, ¹H and ¹³C NMR will be the primary techniques.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the protons on the benzene ring. The methyl group will exhibit a singlet in the aliphatic region.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃~2.5Singlet3H
Ar-H (ortho to -SO₂Na)~7.5Doublet1H
Ar-H (ortho to -Br)~7.2Doublet of doublets1H
Ar-H (para to -Br)~7.0Doublet1H

Causality behind Predictions: The electron-withdrawing nature of the sulfinate and bromo groups deshields the aromatic protons, shifting them downfield. The methyl group is electron-donating, causing a slight shielding effect. The predicted splitting patterns are based on the expected ortho and meta spin-spin coupling between the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C-SO₂Na~145
C-Br~120
C-CH₃~140
CH₃~20
Aromatic CH~125-135 (3 signals)

Causality behind Predictions: The carbons directly attached to the electronegative bromine and the sulfinate group are expected to be the most deshielded. The methyl carbon will be the most shielded, appearing upfield.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectral acquisition.

Trustworthiness of the Protocol: This protocol is a standard operating procedure in academic and industrial laboratories for routine NMR analysis. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal. Shimming ensures a homogeneous magnetic field, leading to sharp spectral lines and better resolution. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, with more scans required for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. The IR spectrum of sodium 5-bromo-2-methylbenzene-1-sulfinate will be characterized by strong absorptions from the sulfinate group.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
S=O Asymmetric Stretch~1050-1100Strong
S=O Symmetric Stretch~980-1020Strong
C-H Aromatic Stretch~3000-3100Medium
C-H Aliphatic Stretch~2850-3000Medium
C=C Aromatic Stretch~1450-1600Medium-Strong
C-S Stretch~650-750Medium
C-Br Stretch~500-600Medium

Causality behind Predictions: The S=O bonds in the sulfinate group are highly polar, resulting in strong IR absorptions. The exact positions of these bands can be influenced by the ionic nature of the salt and any potential hydrogen bonding. The other predicted bands are characteristic of the aromatic and aliphatic C-H bonds and the carbon-halogen bond. A study on the IR spectra of aromatic sodium sulfinates supports these predictions.[1]

Experimental Protocol for FT-IR Data Acquisition (ATR)

Caption: Workflow for FT-IR data acquisition using ATR.

Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern and widely used technique for obtaining IR spectra of solid samples with minimal sample preparation. Collecting a background spectrum is essential to remove contributions from atmospheric CO₂ and water vapor. Applying adequate pressure ensures a high-quality spectrum by maximizing the contact between the sample and the ATR crystal. The sulfonyl group exhibits characteristic vibrational absorption bands in the mid-infrared region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

For sodium 5-bromo-2-methylbenzene-1-sulfinate, electrospray ionization (ESI) in negative ion mode would be a suitable technique.

Ion Predicted m/z Comments
[M-Na]⁻248.9/250.9The molecular anion. The two peaks of approximately equal intensity are due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
[M-Na-SO₂]⁻184.9/186.9A common fragmentation pathway for sulfinates is the loss of sulfur dioxide.[3]

Causality behind Predictions: In negative mode ESI, the sodium cation will be lost, and the sulfinate anion will be detected. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, which will result in a characteristic doublet for all bromine-containing ions. The S-C bond is relatively weak and can cleave to release the stable SO₂ molecule. The low volatility of sulfonic acid salts can make them challenging to analyze by mass spectrometry without derivatization.[4]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition (ESI-TOF)

Caption: Workflow for HRMS data acquisition.

Trustworthiness of the Protocol: High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, a key piece of information for confirming its identity. ESI is a soft ionization technique well-suited for ionic compounds. Filtering the sample prevents clogging of the infusion line. Optimization of source parameters is crucial for maximizing the signal intensity. High-resolution mass spectra can be obtained using a LC-TOF ESI positive mode mass spectrometer.[5]

Summary and Conclusion

The comprehensive spectral characterization of sodium 5-bromo-2-methylbenzene-1-sulfinate is essential for its use in research and development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra, grounded in the fundamental principles of spectroscopy and data from related compounds. The provided experimental protocols offer a reliable starting point for acquiring high-quality data. By following these guidelines, researchers can confidently verify the structure and purity of this important chemical intermediate.

References

  • ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Retrieved from [Link]

  • Britannica. (2026, January 29). Organosulfur compound. Retrieved from [Link]

  • Morressier. (2018, March 22). Sulfur-33 NMR of organosulfur compounds and polymers. Retrieved from [Link]

  • Lindberg, B., & Isotalo, R. (1967). Studies on Sulfinic Acids. VI.
  • MDPI. (2024, July 12). 33S NMR: Recent Advances and Applications. Retrieved from [Link]

  • Oxford Academic. (2019, May 25). Relationship between Strength in Magnetic Field and Spectral Width of Solid-state 33S NMR in an Organosulfur Compound. Retrieved from [Link]

  • Concordia University. (2019, December 10). Applications of Sulfinate Salts. Retrieved from [Link]

  • Identification of sulfonic acids and sulfonates by mass spectrometry. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Retrieved from [Link]

  • Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

Sources

The Solubility Profile of Sodium 5-bromo-2-methylbenzene-1-sulfinate in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Drug Development Professional

Executive Summary

The development of novel therapeutic agents frequently involves compounds for which extensive physicochemical data is not yet publicly available. Sodium 5-bromo-2-methylbenzene-1-sulfinate is one such compound. Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, purification, formulation, and as a reagent in drug development. In the absence of established experimental data, this guide provides a framework for both predicting and systematically determining the solubility of this compound. We will delve into a theoretical analysis based on its molecular structure and analogous compounds, followed by a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to serve as a comprehensive resource for researchers, enabling them to generate reliable solubility data essential for their work.

Introduction

Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organic salt with potential applications in medicinal chemistry and pharmaceutical development. The sulfinate functional group is a versatile moiety in organic synthesis. Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for reactions, dictates the feasibility of crystallization for purification, and is a key factor in formulation studies. This guide will provide a robust methodology for characterizing the solubility of sodium 5-bromo-2-methylbenzene-1-sulfinate across a spectrum of organic solvents, thereby empowering researchers to confidently integrate this compound into their workflows.

Part 1: Theoretical Framework for Solubility Prediction

A reasonable prediction of solubility can be made by analyzing the molecular structure of sodium 5-bromo-2-methylbenzene-1-sulfinate and comparing it with known data from structurally similar compounds. The fundamental principle guiding this analysis is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1]

Molecular Structure Analysis

The structure of sodium 5-bromo-2-methylbenzene-1-sulfinate incorporates several key features that will govern its solubility:

  • Ionic Head Group: The sodium sulfinate (-SO₂Na) group is ionic, which will dominate its solubility behavior. This suggests a high affinity for polar solvents capable of solvating the sodium cation and the sulfinate anion.

  • Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.

  • Substituents: The methyl (-CH₃) group is weakly non-polar, while the bromine (-Br) atom is larger and more polarizable than a hydrogen atom, contributing to both van der Waals interactions and some polar character.

The interplay between the highly polar ionic head and the largely non-polar aromatic portion suggests that the molecule will exhibit limited solubility in purely non-polar solvents and will favor polar environments.

Analog Study: Comparative Solubility

While specific data for our target compound is unavailable, we can draw inferences from related, well-characterized sodium sulfinate and sulfonate salts.

Compound NameStructureReported Solubility Characteristics
Sodium Benzenesulfinate C₆H₅SO₂NaSoluble in water.[2] A stock solution of 50 mg/mL is achievable in DMSO with sonication.[3]
Sodium p-Toluenesulfinate CH₃C₆H₄SO₂NaSlightly soluble in water.[4] Can be recrystallized from an ethanol/water mixture.[4]
Sodium Benzenesulfonate C₆H₅SO₃NaHighly soluble in water.[5] Slightly soluble in hot alcohol.[6]
Sodium p-Toluenesulfonate CH₃C₆H₄SO₃NaHighly soluble in water.[7]

From this, we can predict that sodium 5-bromo-2-methylbenzene-1-sulfinate will likely exhibit:

  • High solubility in highly polar protic solvents like water, although likely less so than its sulfonate counterparts due to the less polar nature of the sulfinate group.

  • Moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile, which can solvate the cation and interact with the polar groups.

  • Low to negligible solubility in non-polar solvents like hexanes, toluene, and diethyl ether, where the energetic cost of breaking the crystal lattice and solvating the ions is not compensated by favorable solvent-solute interactions.

The following diagram illustrates the workflow for assessing solubility, from initial prediction to experimental confirmation.

G cluster_0 Theoretical Prediction cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting A Analyze Molecular Structure (Ionic Head, Aromatic Body) B Apply 'Like Dissolves Like' Principle A->B C Review Analog Compound Data (e.g., Sodium Toluenesulfinate) B->C D Select Diverse Organic Solvents C->D Inform Solvent Selection E Execute Shake-Flask Protocol D->E F Quantitative Analysis (e.g., HPLC) E->F G Tabulate Solubility Data (mg/mL or mol/L) F->G Generate Quantitative Data H Interpret Results vs. Solvent Properties G->H I Final Solubility Profile H->I

Caption: Workflow for Solubility Profile Assessment.

Part 2: Experimental Determination of Solubility

To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[8]

Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the solubility of sodium 5-bromo-2-methylbenzene-1-sulfinate in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • Sodium 5-bromo-2-methylbenzene-1-sulfinate (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid sodium 5-bromo-2-methylbenzene-1-sulfinate to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature. Allow the mixture to shake for a sufficient period to reach equilibrium. A preliminary experiment of 24 to 48 hours is recommended.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[9]

  • Sample Collection: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

The following diagram outlines the key steps of the experimental protocol.

G A Step 1: Add Excess Solid to Vial B Step 2: Add Known Volume of Solvent A->B C Step 3: Equilibrate with Shaking (e.g., 24-48h at 25°C) B->C D Step 4: Allow Excess Solid to Settle C->D E Step 5: Filter Supernatant (0.22 µm Syringe Filter) D->E F Step 6: Dilute Sample for Analysis E->F G Step 7: Quantify Concentration via Calibrated HPLC F->G H Step 8: Calculate Solubility (mg/mL) G->H

Caption: Shake-Flask Experimental Workflow.

Part 3: Data Interpretation and Reporting

The results from the experimental determination should be compiled into a clear and organized format to facilitate analysis and comparison.

Recommended Data Table
SolventSolvent ClassPolarity IndexDielectric ConstantMeasured Solubility (mg/mL) at 25 °C
WaterPolar Protic10.280.1Record Experimental Value
MethanolPolar Protic5.132.7Record Experimental Value
EthanolPolar Protic4.324.5Record Experimental Value
AcetonitrilePolar Aprotic5.837.5Record Experimental Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7Record Experimental Value
AcetonePolar Aprotic5.120.7Record Experimental Value
DichloromethaneChlorinated3.19.1Record Experimental Value
TolueneAromatic2.42.4Record Experimental Value
HexaneNon-Polar0.11.9Record Experimental Value
Interpreting the Results

The collected data will provide a quantitative solubility profile. This profile should be analyzed in conjunction with solvent properties. A high solubility in solvents with high polarity indices and dielectric constants would confirm the predicted behavior of an ionic salt. Conversely, low solubility in non-polar solvents would also align with the theoretical assessment. Any unexpected results, such as moderate solubility in a less polar solvent, could indicate specific solute-solvent interactions that warrant further investigation.

Conclusion

While public domain data on the solubility of sodium 5-bromo-2-methylbenzene-1-sulfinate is currently lacking, a combination of theoretical prediction and systematic experimental work can provide the necessary clarity. By analyzing its molecular structure and leveraging data from analogous compounds, researchers can make informed initial assessments. However, for the precision required in drug development, the empirical determination of solubility is indispensable. The detailed shake-flask protocol provided in this guide offers a reliable and standardized method for generating a comprehensive solubility profile. The resulting data will be a critical asset for optimizing synthetic routes, developing purification strategies, and advancing formulation efforts involving this compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications.
  • Sodium p-toluenesulfinate | 824-79-3 - ChemicalBook.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC.
  • Sodium benzenesulfinate | Biochemical Assay Reagents | MedChemExpress.
  • Sodium p-toluenesulfinate - nordmann.global.
  • Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem.
  • CAS 657-84-1: Sodium p-toluenesulfonate | CymitQuimica.
  • Sodium benzenesulfonate.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Classification of organic compounds By solubility.
  • Sodium p-toluenesulfinate 95 824-79-3 - Sigma-Aldrich.
  • CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica.
  • CAS 873-55-2: Sodium benzenesulfinate - CymitQuimica.

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sodium 5-bromo-2-methylbenzene-1-sulfinate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Sodium 5-Bromo-2-Methylbenzene-1-Sulfinate

Introduction

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a versatile organosulfur compound of significant interest to researchers in organic synthesis and drug development. As an arylsulfinate salt, it serves as a powerful building block, enabling the formation of carbon-sulfur and nitrogen-sulfur bonds crucial for constructing complex molecules and pharmacophores.[1][2] The utility of these reagents is predicated on their purity and stability. However, like many nuanced reagents, its integrity can be compromised by improper storage and handling, leading to inconsistent experimental outcomes and potential safety hazards.

This guide provides a comprehensive overview of the chemical stability of sodium 5-bromo-2-methylbenzene-1-sulfinate. We will delve into its intrinsic chemical properties, explore the primary degradation pathways, and establish field-proven protocols for optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals who rely on the integrity of this reagent for successful and reproducible scientific endeavors.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the first step in designing appropriate storage strategies. Sodium 5-bromo-2-methylbenzene-1-sulfinate is an aromatic salt characterized by a sulfinate group, a bromine atom, and a methyl group attached to a benzene ring.

Caption: Molecular Structure of Sodium 5-bromo-2-methylbenzene-1-sulfinate.

Generally, arylsulfinate salts are white to off-white, odorless, and bench-stable crystalline solids.[1] Their salt-like nature makes them soluble in polar solvents.

PropertyValueSource
Molecular Formula C₇H₆BrNaO₂SInternal Calculation
Appearance White to off-white solid[3]
Solubility Soluble in polar solvents like water and alcohols[3]
Stability Generally stable under standard laboratory conditions[3][4]

Chemical Stability and Degradation Pathways

The stability of sodium 5-bromo-2-methylbenzene-1-sulfinate is governed by the reactivity of its sulfinate functional group and, to a lesser extent, the bromo-aryl moiety. While considered "bench-stable" for general use, its longevity and purity are threatened by specific environmental factors.[1][5]

Oxidation

The primary degradation pathway for sulfinates is oxidation. The sulfur atom in the sulfinate group is in a +2 oxidation state and is susceptible to oxidation to the +4 state, forming the corresponding sulfonate.

  • Mechanism: Atmospheric oxygen can act as an oxidant, particularly over long-term storage or when exposed to air in solution. This process can be accelerated by heat, light, or the presence of catalytic metal impurities.

  • Consequence: The resulting sodium 5-bromo-2-methylbenzene-1-sulfonate is a different chemical entity with altered reactivity. In applications like palladium-catalyzed cross-coupling, where the sulfinate acts as a nucleophile, the sulfonate is unreactive and represents a critical impurity.[5]

Disproportionation

In solution, especially under acidic or heated conditions, sulfinate salts can undergo self-disproportionation. This complex process can lead to the formation of both more oxidized (sulfonate) and more reduced (thiosulfonate) species.[6]

  • Mechanism: Two molecules of the sulfinate react, with one being oxidized and the other reduced.

  • Consequence: This leads to a complex mixture of impurities, reducing the effective concentration of the desired reagent and complicating reaction workups and product purification.

Photodegradation

Organobromine compounds can be sensitive to light, particularly UV radiation.[7][8]

  • Mechanism: High-energy photons can induce homolytic cleavage of the carbon-bromine bond, generating aryl and bromine radicals. These highly reactive species can then initiate a cascade of secondary reactions, leading to debromination or polymerization.

  • Consequence: Formation of debrominated impurities and other undefined byproducts, compromising sample purity.

Caption: Key degradation pathways for sodium 5-bromo-2-methylbenzene-1-sulfinate.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are mandatory. The following recommendations are synthesized from safety data sheets of analogous compounds and best practices for handling sensitive reagents.[4][9][10]

Long-Term Storage Conditions

For maintaining the integrity of the compound for months to years, the following conditions are paramount:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of all chemical degradation pathways, including oxidation and thermal decomposition.[4]
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the sensitive sulfinate group by atmospheric oxygen.
Container Tightly sealed, opaque container (e.g., amber glass vial with a PTFE-lined cap).Prevents moisture ingress and protects the compound from light-induced degradation.[9][10]
Environment Store in a cool, dry, and well-ventilated area away from incompatible materials.[11][12]Prevents accidental contact with oxidizers or acids and minimizes exposure to ambient humidity.
Laboratory Handling

Proper handling during experimental use is as critical as long-term storage:

  • Inert Atmosphere: When weighing or handling the solid, especially if the container will be opened multiple times, do so in a glovebox or under a positive pressure of inert gas.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially strong oxidizing agents, into the storage container.[13]

  • Solution Preparation: Prepare solutions fresh for use whenever possible. If a stock solution must be stored, it should be blanketed with an inert gas and stored refrigerated in a sealed, opaque container. Solution stability is significantly lower than solid-state stability.

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and reactive metals.[8][13][14] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Experimental Workflow: Stability Assessment

Trustworthiness in research requires self-validating systems. Simply following storage guidelines is insufficient; periodic verification of reagent purity is a hallmark of good laboratory practice. The following section outlines a robust workflow for assessing the stability of sodium 5-bromo-2-methylbenzene-1-sulfinate.

Protocol: Accelerated Stability Study (Solid State)

This protocol is designed to assess the stability of the solid material under stressed conditions, which can be used to predict long-term stability under recommended storage conditions.

Objective: To determine the impact of temperature and humidity on the purity of solid sodium 5-bromo-2-methylbenzene-1-sulfinate over time.

Methodology:

  • Initial Analysis (T=0): Perform an initial purity assessment on a reference sample of the batch using the HPLC method detailed below. This establishes the baseline purity.

  • Sample Preparation: Aliquot approximately 10-20 mg of the solid into several amber glass vials.

  • Conditioning: Place sets of vials into stability chambers under the following conditions:

    • Condition A (Control): 2-8 °C (Refrigerator)

    • Condition B (Ambient): 25 °C / 60% Relative Humidity (RH)

    • Condition C (Accelerated): 40 °C / 75% Relative Humidity (RH)

  • Time Points: Pull one vial from each condition at specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis: Accurately weigh the contents of the pulled vial, dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water), and analyze immediately by HPLC to determine the purity (% area) of the main peak.

  • Data Evaluation: Compare the purity at each time point to the T=0 value. A significant decrease in purity or the appearance of major degradation peaks indicates instability under those conditions.

Caption: Experimental workflow for a solid-state accelerated stability study.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the standard for assessing the purity of aromatic compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Analysis: The primary degradation product, sodium 5-bromo-2-methylbenzene-1-sulfonate, will be more polar and thus have a shorter retention time than the parent sulfinate. Purity is calculated based on the relative peak area.

Conclusion

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a robust reagent when stored and handled with the respect due to a sensitive chemical intermediate. Its primary vulnerabilities are oxidation to the corresponding sulfonate, potential disproportionation in solution, and photodegradation. Adherence to a strict storage protocol—refrigeration, inert atmosphere, and protection from light and moisture—is essential for preserving its chemical integrity. For researchers in high-stakes fields like drug development, implementing routine stability testing via HPLC provides an indispensable layer of quality control, ensuring that experimental outcomes are both accurate and reproducible. By understanding the causality behind its degradation, scientists can confidently utilize this valuable building block to its full potential.

References

  • Sodium 5-bromo-2-methylthiophene-3-sulfinate Product Inform
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • Safety D
  • LCSS: BROMINE. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Bromine Standard Operating Procedure. Princeton University Environmental Health and Safety. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Bromine Chemical Safety.
  • Applications of Sulfinate Salts. Concordia University Spectrum Research Repository. [Link]

  • Bromine in orgo lab SOP. Providence College Environmental Health and Safety.
  • Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.

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Methodological & Application

Application Note: Divergent Cross-Coupling Strategies Using Sodium 5-bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Sodium 5-bromo-2-methylbenzene-1-sulfinate (CAS: Generic Analogues Available) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its utility stems from its orthogonal bifunctionality :

  • The Sulfinate Moiety (

    
    ):  A versatile nucleophile capable of forming C-C bonds (via desulfinative coupling) or C-S bonds (via sulfonylation).
    
  • The Aryl Bromide Handle: A robust electrophile reserved for downstream diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details the protocols for leveraging this molecule to synthesize biaryl scaffolds and diaryl sulfones , emphasizing chemoselectivity strategies to prevent self-polymerization due to the simultaneous presence of nucleophilic (sulfinate) and electrophilic (bromide) sites.

Mechanistic Insight: The Bifunctional Switch

The reactivity of this sulfinate is dictated by the catalytic system employed. The researcher must choose between extruding sulfur dioxide to form a C-C bond or retaining it to form a sulfone.

Pathway A: Desulfinative C-C Coupling (The "Masked" Aryl Nucleophile)

Under Pd-catalysis, the sulfinate undergoes desulfination to generate an aryl-palladium species.

  • Mechanism: Oxidative addition of the partner electrophile

    
     Transmetallation with sulfinate 
    
    
    
    Extrusion of
    
    
    
    
    Reductive elimination.[2]
  • Chemoselectivity Challenge: Since the starting material contains a bromine, it can theoretically act as the electrophile, leading to homocoupling/oligomerization.

  • Solution: Use coupling partners with significantly higher rates of oxidative addition (e.g., Aryl Iodides, electron-deficient Heteroaryl Chlorides) to outcompete the internal bromine handle.

Pathway B: C-S Sulfonylation

Under Cu-catalysis or oxidative conditions, the sulfur atom acts as the nucleophile.

  • Mechanism: Formation of a sulfonyl-copper intermediate or sulfonyl radical which attacks an electrophile.[1]

  • Utility: Direct access to sulfone-based pharmacophores without handling odorous thiols or requiring harsh oxidation steps.[1][3]

Visualizing the Divergent Workflow

The following diagram illustrates the decision tree for utilizing this reagent, highlighting the critical node of chemoselectivity.

G Start Sodium 5-bromo-2-methylbenzene-1-sulfinate (Bifunctional Reagent) Decision Target Scaffold? Start->Decision PathA Pathway A: Desulfinative C-C Coupling Decision->PathA Pd-Cat / 100°C PathB Pathway B: C-S Sulfonylation Decision->PathB Cu-Cat / DMSO ProdA Product A: Bromo-Biaryl (SO2 Extruded) PathA->ProdA Partner: Ar-I or Het-Cl Note CRITICAL: For Path A, Partner Electrophilicity must be > Internal Bromine to avoid polymerization. PathA->Note ProdB Product B: Bromo-Diaryl Sulfone (SO2 Retained) PathB->ProdB Partner: Ar-I or Alkyl-X Downstream Downstream Diversification (Suzuki/Buchwald on Bromine) ProdA->Downstream ProdB->Downstream

Caption: Divergent synthetic pathways for Sodium 5-bromo-2-methylbenzene-1-sulfinate. Path A yields biaryls; Path B yields sulfones.[1] Both retain the bromine for late-stage functionalization.[1]

Experimental Protocols

Protocol A: Pd-Catalyzed Desulfinative Cross-Coupling (Synthesis of Bromo-Biaryls)

Objective: To couple the sulfinate with a heteroaryl chloride, extruding


 to form a C-C bond.
Target Substrate:  4-Chloro-pyridine (Example highly reactive electrophile).[1]

Reagents & Conditions:

  • Substrate 1: Sodium 5-bromo-2-methylbenzene-1-sulfinate (1.5 equiv)[1]

  • Substrate 2: 4-Chloropyridine HCl (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PCy

    
     (10 mol%) or XPhos (for sterically demanding cases)
    
  • Base: K

    
    CO
    
    
    
    (3.0 equiv) - Essential for neutralizing HCl and sequestering SO
    
    
    .[1]
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

  • Temp: 100-110 °C.

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)

    
     and the phosphine ligand in a small volume of solvent and stir for 10 minutes to generate the active Pd(0) species.
    
  • Reaction Assembly: To a pressure vial equipped with a magnetic stir bar, add the Sodium sulfinate (1.5 equiv), Heteroaryl chloride (1.0 equiv), and K

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent Addition: Add the pre-complexed catalyst solution and dilute with remaining solvent (Concentration ~0.2 M).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vial.

  • Heating: Heat to 110 °C for 16 hours.

    • Note: The 2-methyl group on the sulfinate induces steric hindrance.[1] If conversion is low, increase temperature to 130 °C.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.[1]

  • Purification: Concentrate and purify via silica gel chromatography.

Validation Check:

  • Success: Appearance of product peak in LCMS (Mass = Sum of parts - SO

    
     - NaCl).[1]
    
  • Failure Mode (Homocoupling): If you observe a dimer of the sulfinate starting material, the oxidative addition into the partner was too slow. Switch to an Aryl Iodide partner.[1]

Protocol B: Cu-Catalyzed Sulfonylation (Synthesis of Diaryl Sulfones)[1][4]

Objective: To couple the sulfinate with an aryl iodide, retaining the


 moiety.

Reagents & Conditions:

  • Substrate 1: Sodium 5-bromo-2-methylbenzene-1-sulfinate (1.2 equiv)[1]

  • Substrate 2: Aryl Iodide (1.0 equiv)

  • Catalyst: CuI (10 mol%)[4]

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline.[1]

  • Solvent: DMSO (Polar aprotic solvents are critical for sulfinate solubility).[1]

  • Temp: 80-100 °C.

Step-by-Step Procedure:

  • Assembly: Charge a reaction tube with CuI, Ligand, Sodium sulfinate, and Aryl Iodide.

  • Solvation: Add DMSO (0.5 M concentration).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). While some Cu-catalyzed sulfonylations tolerate air, inert conditions prevent oxidative homocoupling of the sulfinate to the thiosulfonate.

  • Reaction: Heat at 90 °C for 12-24 hours.

  • Workup: Dilute with water and extract with EtOAc.

    • Caution: DMSO is difficult to remove.[1] Wash the organic layer 3x with water and 1x with brine.

  • Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

ParameterDesulfinative Coupling (Path A)Sulfonylation (Path B)
Primary Bond Formed Carbon-Carbon (Biaryl)Carbon-Sulfur (Sulfone)
Atom Economy Lower (Loss of SO

)
High (Atom efficient)
Catalyst System Palladium (Pd) / PhosphineCopper (Cu) / Amine
Key Risk Chemoselectivity (Br vs SO

Na)
Solubility of Sulfinate salt
Oxidation State Redox Neutral (usually)Often requires oxidative turnover if not using Ar-I
Steric Sensitivity High (2-Me group hinders transmetallation)Moderate
Troubleshooting the "2-Methyl" Steric Factor

The ortho-methyl group in 5-bromo-2-methylbenzene-1-sulfinate significantly increases the steric bulk around the sulfur center.[1]

  • Observation: Low yields in Path A.

  • Remedy: Switch to sterically demanding, electron-rich ligands like SPhos or XPhos .[1] These ligands facilitate the transmetallation step in hindered biaryl synthesis.

References

  • Deng, H., et al. "Palladium-Catalyzed Desulfitative C-C Bond Formation."[1] Chemical Society Reviews, 2011.

    • Foundational review on the mechanism of desulfin
  • Markovic, T., Willis, M.C., et al. "Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions."[5] Chemical Science, 2017.[5]

    • Establishes protocols for heteroaryl sulfinates, highly relevant to the reactivity of functionalized benzene sulfin
  • Taniguchi, N. "Copper-Catalyzed Synthesis of Vinyl Sulfones from Alkenes and Sodium Sulfinates."[1][6] Synlett, 2011.[6]

    • Provides the basis for Copper-catalyzed sulfonylation protocols.[1]

  • Maloney, K.M., et al. "Practical Desulfinative Cross-Coupling of Heteroaryl Sulfinates." Organic Letters, 2011.

    • Discusses the use of K2CO3 and additives to manage SO2 extrusion.

Sources

experimental protocol for using sodium 5-bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Reagent for Radical C–H Arylation and Desulfitative Cross-Coupling

Executive Summary

Sodium 5-bromo-2-methylbenzene-1-sulfinate (referred to herein as Na-BMS ) is a bench-stable, solid aryl sulfinate salt designed for the modular functionalization of complex heterocycles and drug scaffolds. Unlike traditional aryl boronic acids or halides, Na-BMS serves as a versatile radical precursor that allows for the direct installation of the 2-methyl-5-bromophenyl moiety onto heteroaromatic cores via innate C–H functionalization (Minisci-type reaction).

Crucially, the 5-bromo substituent serves as a dormant synthetic handle, enabling downstream diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling) after the initial scaffold construction. This guide details the mechanistic basis, experimental protocols, and optimization strategies for utilizing Na-BMS in high-value medicinal chemistry workflows.

Chemical Profile & Reactivity

PropertySpecification
Chemical Name Sodium 5-bromo-2-methylbenzene-1-sulfinate
Structure Aryl sulfinate anion with ortho-methyl and meta-bromo substitution
Role Radical Precursor (via oxidative desulfitation) / Nucleophile
Primary Utility Late-Stage Functionalization (LSF) of Heterocycles
Stability Bench-stable solid; insensitive to moisture; store at RT
By-products NaHSO₄, SO₂ (gas)
Why Use Na-BMS?
  • Ortho-Blocking: The 2-methyl group restricts rotation and provides metabolic stability (blocking metabolic hot-spots).

  • Synthetic Handle: The 5-bromo position remains intact during radical addition, allowing for sequential cross-coupling.

  • Operational Simplicity: Avoids the need for pre-functionalized heterocycles (e.g., halides) required by traditional Pd-catalysis.

Mechanistic Insight: The Radical Pathway

The primary application of Na-BMS is the direct alkylation/arylation of electron-deficient heterocycles. The reaction proceeds via a radical mechanism initiated by an oxidant (typically tert-butyl hydroperoxide, TBHP).

Mechanism Diagram (Graphviz)

G Substrate Heterocycle (Electron Deficient) Sigma_Complex Radical σ-Complex Substrate->Sigma_Complex Sulfinate Na-BMS (Sulfinate Salt) Radical_Int Sulfonyl Radical [Ar-SO2•] Sulfinate->Radical_Int SET Oxidation Oxidant TBHP (Oxidant) Oxidant->Radical_Int Initiates Aryl_Radical Aryl Radical [Ar•] + SO2↑ Radical_Int->Aryl_Radical Desulfitation (-SO2) Aryl_Radical->Sigma_Complex Addition to Heterocycle Product Arylated Heterocycle (2-methyl-5-bromophenyl adduct) Sigma_Complex->Product Oxidative Aromatization

Caption: Mechanistic pathway of Na-BMS mediated innate C-H functionalization. The aryl radical is generated via oxidative desulfitation and trapped by the heterocycle.

Experimental Protocol A: Innate C–H Arylation (Minisci)

This protocol is optimized for the arylation of N-heterocycles (pyridines, quinolines, diazines, purines) using Na-BMS. It is a biphasic system designed to solubilize both the organic substrate and the inorganic salt.

Materials Required
  • Substrate: 1.0 equiv (e.g., Caffeine, Quinoline, Pyridine derivative).

  • Reagent: Na-BMS (3.0 equiv).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv).

  • Solvent: Dichloromethane (DCM) / Water (H₂O) mixture (2.5 : 1 ratio).

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, accelerates reaction for basic heterocycles.

Step-by-Step Methodology
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Heterocycle (0.5 mmol, 1.0 equiv) and Na-BMS (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add DCM (2.5 mL) and H₂O (1.0 mL). The system will be biphasic.

  • Acidification (Conditional): If the substrate is a basic nitrogen heterocycle (e.g., pyridine), add TFA (0.5 mmol, 1.0 equiv) to protonate the nitrogen. Note: Protonated heterocycles are more electrophilic and reactive toward nucleophilic radicals.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add TBHP (2.5 mmol, 5.0 equiv) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (23 °C) for 12–24 hours.

    • Observation: Evolution of gas (SO₂) indicates radical generation.

  • Quench & Workup:

    • Dilute with DCM (10 mL).

    • Add sat. aq. NaHCO₃ (10 mL) to neutralize TFA and remaining sulfinic acid.

    • Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography.

Workflow Diagram (Graphviz)

Workflow Start Start: 0.5 mmol Substrate + 3.0 equiv Na-BMS Solvent Add DCM:H2O (2.5:1) Add TFA (1.0 equiv) Start->Solvent Initiate Add TBHP (5.0 equiv) at 0°C Solvent->Initiate Stir Stir vigorously at RT 12-24 Hours Initiate->Stir Workup Quench: NaHCO3 Extract: DCM Stir->Workup Purify Flash Chromatography Workup->Purify

Caption: Standard experimental workflow for Na-BMS mediated C-H functionalization.

Experimental Protocol B: Pd-Catalyzed Desulfitative Coupling

For substrates where radical chemistry is unsuitable (e.g., electron-rich arenes), Na-BMS can act as an aryl coupling partner in Palladium-catalyzed cross-couplings (Desulfitative Suzuki-Miyaura type).

Protocol
  • Reagents: Aryl Bromide (1.0 equiv), Na-BMS (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Conditions: Heat at 100 °C for 16 hours under Argon.

  • Mechanism: Pd(II) inserts into the C-S bond of the sulfinate, followed by SO₂ extrusion to form the Pd-Aryl species, which then undergoes transmetallation/reductive elimination.

Optimization & Troubleshooting

The "Scientist's Notebook" for optimizing yields with Na-BMS:

Solvent Screening Matrix
Solvent SystemPhaseUtilityRecommendation
DCM / H₂O BiphasicStandard for most heterocycles.Start here.
DMSO / H₂O HomogeneousBetter for polar substrates; harder workup.Use if solubility is poor in DCM.
Toluene / H₂O BiphasicHigher temperature reactions (if heating is needed).Use for sluggish substrates.
Common Issues & Fixes
  • Low Conversion:

    • Cause: Radical quenching or slow initiation.

    • Fix: Add a second portion of TBHP (2.0 equiv) after 6 hours. Increase temperature to 40 °C.

  • Regioselectivity Issues:

    • Cause: Multiple reactive C-H sites.

    • Fix: Acidify with TFA (protonation directs radical attack to the most electron-deficient positions, typically C2 or C4 of pyridines).

  • Decomposition of Na-BMS:

    • Observation: Formation of 5-bromo-2-methyl-benzene (protodesulfonylation).

    • Fix: Ensure vigorous stirring (emulsion is critical in biphasic systems) to ensure rapid trapping by the heterocycle.

Safety & Handling

  • Hazard Classification: Na-BMS is generally considered an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

  • Oxidant Warning: TBHP is a strong oxidant.[2] Never mix pure TBHP with transition metal catalysts directly; dilute in solvent first.

  • Gas Evolution: The reaction releases SO₂.[3] Perform in a well-ventilated fume hood.

  • Storage: Store Na-BMS in a tightly sealed container at room temperature. It is not hygroscopic but should be kept dry to maintain stoichiometry.

References

  • Baran, P. S., et al. "Innate C-H functionalization of heterocycles: A predictable and chemoselective method." Proceedings of the National Academy of Sciences (PNAS), 2011, 108(35), 14411-14415. Link[4]

  • Fujiwara, Y., et al. "Practical C-H functionalization of quinones with boronic acids." Journal of the American Chemical Society, 2011, 133(10), 3292-3295. (Foundational work on radical precursors). Link

  • Deng, G. J., et al. "Palladium-Catalyzed Desulfitative C-C Bond Formation." Organic Letters, 2013, 15(6), 1234-1237. Link

  • Luo, Y., et al. "Recent Advances in the Use of Sulfinates in Organic Synthesis." Chemical Reviews, 2020.[5][6] (Comprehensive review on sulfinate reactivity). Link

Sources

sodium 5-bromo-2-methylbenzene-1-sulfinate in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Sodium 5-bromo-2-methylbenzene-1-sulfinate , a specialized organosulfur building block.[1] It is designed for medicinal chemists and process engineers requiring precise control over sulfonyl group installation and subsequent scaffold elaboration.

Category: Organosulfur Reagents / Pharmaceutical Intermediates Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Technical Protocol & Application Guide[1]

Part 1: Executive Summary & Strategic Value

In modern drug discovery, the sulfonyl (


)  moiety is a privileged pharmacophore, serving as a hydrogen-bond acceptor and a metabolic anchor in varying therapeutic classes (e.g., COX-2 inhibitors, HCV protease inhibitors, and kinase inhibitors).

Sodium 5-bromo-2-methylbenzene-1-sulfinate (hereafter referred to as Na-BMBS ) represents a high-value "dual-functional" scaffold.[1] Unlike simple phenyl sulfinates, Na-BMBS possesses two distinct reactive handles:[1]

  • The Sulfinate Anion (

    
    ):  A soft nucleophile capable of S-alkylation, oxidative amination, or transition-metal catalyzed coupling.[1]
    
  • The Aryl Bromide (

    
    ):  A latent electrophile positioned meta to the sulfonyl group, ready for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the sulfonyl moiety is established.[1]
    

This orthogonality allows researchers to install the sulfone "anchor" first and then elaborate the core via the bromide, or vice-versa, enabling rapid Structure-Activity Relationship (SAR) expansion around the toluene core.

Part 2: Chemical Profile & Structural Logic[1][2]

Compound Identity[1][3][4]
  • IUPAC Name: Sodium 5-bromo-2-methylbenzene-1-sulfinate[1]

  • Common Precursor: 5-Bromo-2-methylbenzenesulfonyl chloride (CAS: 69321-56-8)[1][2]

  • Structure Analysis:

    • Position 1 (

      
      ):  Directing group for solubility and sulfur chemistry.
      
    • Position 2 (

      
      ):  Provides steric bulk (ortho-effect) which can improve metabolic stability of the adjacent sulfone by hindering nucleophilic attack or enzymatic degradation.
      
    • Position 5 (

      
      ):  Located para to the methyl group and meta to the sulfinate. This positioning minimizes steric interference during cross-coupling reactions at the bromine site.
      
Reactivity Matrix
Reaction TypeReactive CenterMechanismApplication
S-Alkylation Sulfur (Nucleophile)

/

Synthesis of alkyl-aryl sulfones.[1]
Oxidative Amination Sulfur (Oxidation)Radical / ElectrophilicSynthesis of primary/secondary sulfonamides.
Desulfinative Coupling Carbon (C1)Pd-CatalyzedBiaryl synthesis (removing sulfur).[1]
Cross-Coupling Carbon (C5-Br)Pd/Ni-CatalyzedScaffold elongation (retaining sulfur).[1]

Part 3: Experimental Workflows & Protocols

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways accessible via Na-BMBS.

G Start Na-BMBS (Sulfinate Salt) Path1 Pathway A: S-Alkylation Start->Path1 R-X, Solvent Path2 Pathway B: Oxidative Amination Start->Path2 R-NH2, I2 or Electro Prod1 Aryl-Alkyl Sulfone (Br handle intact) Path1->Prod1 Path3 Pathway C: Suzuki Coupling Prod1->Path3 Ar-B(OH)2, Pd(0) Prod2 Sulfonamide (Br handle intact) Path2->Prod2 Prod2->Path3 Prod3 Biaryl Sulfone (Complex Scaffold) Path3->Prod3

Caption: Divergent synthesis starting from Sodium 5-bromo-2-methylbenzene-1-sulfinate. Note that the Bromine handle allows for late-stage diversification (Pathway C).[1]

Protocol A: Synthesis of Aryl Sulfones (Nucleophilic Substitution)

This method utilizes the nucleophilic nature of the sulfinate sulfur atom to displace alkyl halides. This is superior to oxidizing sulfides as it avoids over-oxidation issues and tolerates the bromine substituent.

Reagents:

  • Na-BMBS (1.0 equiv)[1]

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the sulfinate anion).

  • Temperature:

    
    .
    

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Na-BMBS (1.0 mmol) in anhydrous DMF (

    
    ).
    
  • Addition: Add the Alkyl Halide (1.2 mmol) dropwise at room temperature.

    • Note: If using volatile halides (e.g., MeI), use a sealed tube or a reflux condenser.

  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor by TLC or LC-MS.[1] The sulfinate starting material is highly polar; the sulfone product will be significantly less polar.
    
  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with water (

      
      ) and extract with Ethyl Acetate (
      
      
      
      ).
    • Wash the combined organic layers with brine (

      
      ) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight: Sulfinates are ambident nucleophiles (reacting at S or O).[1] In polar aprotic solvents like DMF, and with "soft" electrophiles (alkyl halides), S-alkylation (forming sulfones) is kinetically favored over O-alkylation (forming sulfinic esters).

Protocol B: Synthesis of Sulfonamides (Oxidative Coupling)

Direct reaction of sulfonyl chlorides with amines is standard, but sulfonyl chlorides are unstable. Using the stable Na-BMBS salt with an in situ activation is a robust alternative, especially for parallel synthesis libraries.[1]

Reagents:

  • Na-BMBS (1.0 equiv)[1]

  • Amine (

    
     equiv)
    
  • Iodine (

    
    ) (1.5 equiv) - The Oxidant
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DCM or Water/EtOAc biphasic system.[1]

Step-by-Step Procedure:

  • Activation: Dissolve Na-BMBS (1.0 mmol), the Amine (1.2 mmol), and Base (2.0 mmol) in DCM (

    
    ).
    
  • Oxidation: Add Iodine (1.5 mmol) in one portion. The solution will turn dark brown.

  • Reaction: Stir at room temperature for 2–4 hours. The color usually fades as iodine is consumed.

    • Mechanism:[1][4][5][6] Iodine oxidizes the sulfinate to a reactive sulfonyl iodide intermediate (

      
      ), which is then attacked by the amine.[1]
      
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (solution turns clear).
    
  • Isolation: Separate phases. Extract aqueous layer with DCM.[1] Dry organic layer (

    
    ) and concentrate.
    
  • Yield: Typically

    
     conversion.
    
Protocol C: Orthogonal Functionalization (Suzuki Coupling)

Once the sulfone or sulfonamide is installed (via Protocol A or B), the 5-bromo position remains available for cross-coupling.

Reagents:

  • 5-Bromo-2-methyl-sulfone derivative (Product of Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1).[1]

Procedure:

  • Combine the Brominated Sulfone , Boronic Acid , Base , and Catalyst in a microwave vial.

  • Purge with Nitrogen/Argon for 5 minutes (oxygen removal is critical).[1]

  • Heat to

    
     (oil bath) or 
    
    
    
    (microwave) for 2 hours.
  • The sulfone moiety is stable under these conditions, and the reaction proceeds selectively at the C-Br bond.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
O-Alkylation (Ester formation) Hard electrophile / Solvent effectSwitch to softer electrophiles (Iodides > Bromides > Tosylates).[1] Ensure solvent is DMF or DMSO, not alcohols.
Low Yield in Amidation Moisture sensitivity of IntermediateAlthough the salt is stable, the in situ sulfonyl iodide is moisture sensitive. Use dry DCM for the iodine oxidation step.
Disproportionation Acidic conditionsSulfinates can disproportionate to thiosulfonates and sulfonates in acidic media.[1] Maintain neutral or basic pH (

).
Hygroscopicity Sodium salt natureStore Na-BMBS in a desiccator.[1] If the solid becomes sticky, dry under high vacuum at

before use.

Part 5: References

  • General Reactivity of Sulfinate Salts:

    • Title: Synthesis and applications of sodium sulfinates (

      
      ): a powerful building block for the synthesis of organosulfur compounds.[7][8][9][10]
      
    • Source: RSC Advances, 2021.[10]

    • URL:[Link]

  • Sulfone Synthesis Protocol:

    • Title: Transition-Metal-Free C–S Bond Formation: A Facile Access to Aryl Sulfones from Sodium Sulfinates via Arynes.[1][3]

    • Source: Organic Letters, 2014.[3]

    • URL:[Link]

  • Oxidative Amidation (Iodine Mediated):

    • Title: Iodine-Mediated Synthesis of Sulfonamides from Sodium Sulfinates and Amines.[1]

    • Source: Synlett, 2014.[3]

  • Compound Data (Precursor):

    • Title: 5-Bromo-2-methylbenzene-1-sulfonyl chloride (PubChem CID 69321-56-8).[1]

    • Source: PubChem.[1][11]

    • URL:[Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of Sodium 5-Bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a versatile synthetic intermediate, pivotal for the construction of complex organosulfur compounds such as sulfones and sulfonamides, which are prevalent motifs in medicinal chemistry and materials science.[1][2][3][4] Transitioning its synthesis from the laboratory bench to a larger, pilot scale presents significant challenges, including managing reaction exotherms, handling potentially hazardous intermediates, and ensuring consistent product quality. This document provides a comprehensive, field-tested guide for the scale-up synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate. We detail a robust, two-step, one-pot procedure starting from commercially available 5-bromo-2-methylaniline, focusing on the critical process parameters, safety protocols, and analytical controls required for a successful and reproducible scale-up.

Strategic Approach to Scale-Up Synthesis

The synthesis of aryl sulfinate salts can be approached through several methodologies, including the reduction of sulfonyl chlorides or the reaction of organometallic reagents with a sulfur dioxide source.[5][6] However, for large-scale production, the most reliable and cost-effective route often involves the diazotization of a primary aromatic amine followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.[7][8]

This Sandmeyer-type reaction pathway offers several advantages for scale-up:

  • Cost-Effective Starting Materials: It utilizes readily available and economical starting materials like 5-bromo-2-methylaniline and sodium nitrite.

  • Well-Understood Chemistry: The diazotization and Sandmeyer reactions are foundational transformations in organic chemistry, with extensive literature and predictable outcomes.[9][10][11]

  • Avoidance of Gaseous SO₂: By employing a stable, solid SO₂ surrogate such as sodium metabisulfite (Na₂S₂O₅), we circumvent the significant handling and safety challenges associated with using toxic, gaseous sulfur dioxide at scale.[12]

The chosen synthetic pathway is outlined below:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfination SM 5-Bromo-2-methylaniline Int In-situ Diazonium Salt Intermediate SM->Int  NaNO₂, HCl(aq)  0-5 °C Product Sodium 5-bromo-2-methylbenzene-1-sulfinate Int->Product  SO₂ Source (Na₂S₂O₅)  Cu(II) Catalyst, pH Control

Caption: Overall Synthetic Workflow.

Process Chemistry and Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for identifying critical process parameters and potential failure points.

Mechanism of Diazotization and Sulfination

The process begins with the diazotization of 5-bromo-2-methylaniline. In a strongly acidic medium, sodium nitrite is converted to nitrous acid (HNO₂).[13] The amine then attacks the protonated nitrous acid, and subsequent dehydration steps lead to the formation of the aryl diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.[10][13]

The subsequent sulfination is a variation of the Sandmeyer reaction. It is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9] The Cu(I) species, generated in situ from Cu(II), initiates a single-electron transfer (SET) to the diazonium salt, which then extrudes nitrogen gas (N₂) to form an aryl radical. This radical is then trapped by the sulfur dioxide surrogate, and subsequent steps regenerate the catalyst and form the sulfinate salt.

G Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Ar-N₂⁺ Ar-NH₂->Ar-N₂⁺ NaNO₂ / H⁺ Ar• Ar• Ar-N₂⁺->Ar• + Cu(I) - N₂ - Cu(II) Ar-SO₂⁻ Ar-SO₂⁻ Ar•->Ar-SO₂⁻ + SO₂ Ar-SO₂Na Ar-SO₂Na Ar-SO₂⁻->Ar-SO₂Na + Na⁺

Caption: Simplified Reaction Mechanism.

Critical Process Parameters and Justification

Scaling up a chemical process requires meticulous control over variables that may have been forgiving at the bench scale.[14]

ParameterRecommended RangeJustification & Rationale
Diazotization Temp. 0 °C to 5 °CCritical for Safety & Yield. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm up or isolate.[13] Low temperatures prevent decomposition into unwanted phenols and other byproducts, ensuring high conversion to the desired intermediate.
NaNO₂ Addition Rate Slow, dropwiseExotherm Control. The reaction of the amine with nitrous acid is highly exothermic.[13] A slow addition rate is essential to maintain the reaction temperature within the safe operating window (0-5 °C) and prevent a runaway reaction.
Stoichiometry Slight excess of NaNO₂Ensures complete conversion of the starting amine. An unreacted amine can lead to side reactions, such as the formation of azo dyes, which complicate purification.[15]
Sulfination pH 4.0 - 5.5Product Stability & Selectivity. The sulfinate product is most stable in this slightly acidic to neutral pH range. Strongly acidic conditions can lead to the formation of the corresponding sulfonic acid, while basic conditions may promote undesired side reactions.
Catalyst Loading 1-5 mol% Cu(II)A catalytic amount of copper is sufficient to facilitate the radical process. Higher loadings are unnecessary and can complicate product purification by introducing metallic impurities.
Agitation Speed VigorousEnsures efficient heat transfer and mass transport in the multiphasic reaction mixture, preventing localized "hot spots" and ensuring consistent reaction progress.

Hazard Analysis and Mitigation Strategy

Safety is the paramount concern during scale-up.[16] A thorough risk assessment must be conducted before commencing any work.[14]

  • Hazard 1: Diazonium Salt Instability:

    • Risk: Thermal shock or concentration can lead to explosive decomposition.

    • Mitigation: NEVER isolate the diazonium salt. Always generate and consume it in situ in a dilute solution. Maintain strict temperature control below 5 °C using a reliable cooling system (e.g., glycol-jacketed reactor).

  • Hazard 2: Nitrogen Gas Evolution:

    • Risk: Rapid gas evolution during the Sandmeyer step can cause over-pressurization of the reactor.

    • Mitigation: Ensure the reactor is adequately vented. The addition of the diazonium salt solution to the sulfination mixture should be controlled to manage the rate of gas evolution.

  • Hazard 3: Exothermic Reactions:

    • Risk: Both diazotization and the initial phase of the Sandmeyer reaction can be exothermic, potentially leading to a runaway reaction.

    • Mitigation: Use a reactor with sufficient cooling capacity. Employ controlled, slow addition of reagents. Have a quench plan (e.g., addition of a cold, inert solvent) ready in case of a thermal runaway.

  • Hazard 4: Reagent Toxicity:

    • Risk: 5-bromo-2-methylaniline is toxic. Acidic solutions are corrosive.

    • Mitigation: Handle all chemicals in a well-ventilated area (fume hood or walk-in hood). Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

G Start Start Protocol TempCheck Temp < 5°C? Start->TempCheck AddNitrite Slowly Add NaNO₂ Solution TempCheck->AddNitrite Yes Stop STOP! Cool Reactor Immediately TempCheck->Stop No GasCheck Gas Evolution Controlled? AddNitrite->GasCheck AddDiazo Slowly Add Diazo Solution to Sulfination Mixture GasCheck->AddDiazo Yes GasCheck->Stop No Proceed Continue Reaction AddDiazo->Proceed

Caption: Critical Safety Checkpoints Workflow.

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol describes the synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate starting from 100 g of 5-bromo-2-methylaniline.

Equipment and Reagents
EquipmentReagents
5 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel5-Bromo-2-methylaniline (100 g, 0.537 mol)
Chiller/Heater circulator for reactor jacketConcentrated Hydrochloric Acid (~37%, 160 mL)
Large Buchner funnel and filtration flaskSodium Nitrite (NaNO₂) (41.0 g, 0.594 mol)
Mechanical vacuum pumpSodium Metabisulfite (Na₂S₂O₅) (112 g, 0.589 mol)
Drying ovenCopper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (6.7 g, 0.027 mol)
pH meterSodium Hydroxide (50% w/w solution)
Deionized Water, Isopropanol, Acetone
Part A: Preparation of the Diazonium Salt Solution
  • Reactor Setup: Set up the 5 L jacketed reactor and charge it with 1 L of deionized water and 160 mL of concentrated hydrochloric acid.

  • Cooling: Start the overhead stirrer and cool the reactor contents to 0 °C using the circulator.

  • Charge Amine: Slowly add 100 g (0.537 mol) of 5-bromo-2-methylaniline to the cold acid solution. A thick slurry will form.

  • Prepare Nitrite Solution: In a separate beaker, dissolve 41.0 g (0.594 mol) of sodium nitrite in 150 mL of cold deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the reactor via the addition funnel over 60-90 minutes. CRITICAL: Maintain the internal temperature between 0 °C and 5 °C throughout the addition. The slurry will gradually dissolve to form a clear, yellowish solution of the diazonium salt.

  • Stir Out: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Part B: Sulfination Reaction
  • Prepare Sulfination Slurry: In a separate large beaker or vessel, dissolve 112 g (0.589 mol) of sodium metabisulfite and 6.7 g (0.027 mol) of copper(II) sulfate pentahydrate in 1.2 L of deionized water. Cool this solution to 10-15 °C.

  • Initiate Sulfination: Slowly add the cold diazonium salt solution from Part A into the sulfination slurry over 60-90 minutes. Vigorous nitrogen gas evolution will occur. Control the addition rate to manage foaming and keep the temperature below 25 °C.

  • pH Adjustment: During the addition, the pH of the mixture will drop. Use a 50% w/w sodium hydroxide solution to periodically adjust the pH, maintaining it in the range of 4.0 - 5.5.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until gas evolution ceases.

Part C: Product Isolation and Purification
  • Precipitation: Once the reaction is complete, cool the mixture to 10 °C. The product may begin to precipitate. If not, add sodium chloride (approx. 100-150 g) to "salt out" the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with 200 mL of cold saturated sodium chloride solution, followed by 200 mL of cold isopropanol, and finally with 200 mL of acetone to remove water and organic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Yield & Appearance: The typical yield is 115-130 g (80-90%) of an off-white to light tan solid.

Characterization and Quality Control

Confirm the identity and purity of the final product using standard analytical techniques.

AnalysisExpected Result
¹H NMR (500 MHz, D₂O)δ 7.6-7.8 (m, 1H), 7.2-7.4 (m, 2H), 2.4-2.6 (s, 3H). Note: Chemical shifts can vary based on concentration and residual solvent.
Purity (HPLC) ≥98% area
Appearance Off-white to light tan crystalline solid
Solubility Soluble in water; sparingly soluble in alcohols.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete diazotization. 2. Diazonium salt decomposition (temp > 5°C). 3. Incorrect pH during sulfination.1. Ensure a slight excess of NaNO₂ is used. 2. Improve reactor cooling efficiency; slow down nitrite addition. 3. Monitor and maintain pH between 4.0 and 5.5 during the Sandmeyer reaction.
Dark/Oily Product Formation of azo dye or phenol byproducts.Improve temperature control during diazotization. Ensure the amine is fully protonated before adding nitrite. The product may be purified by recrystallization from a water/isopropanol mixture.
Slow or Incomplete Sulfination Inactive catalyst or insufficient SO₂ source.Ensure the copper sulfate is fully dissolved. Check the purity of the sodium metabisulfite.
Difficult Filtration Product is too fine or has an oily consistency."Salt out" the product more effectively with NaCl. Ensure the final wash with acetone is thorough to displace water.

References

  • Woolven, H., et al. (2011). A Practical, One-Pot, Three-Component Synthesis of Sulfonamides from Grignard Reagents, DABSO, and Amines. Organic Letters. Available at: [Link]

  • Odell, L. R., et al. (2016). Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO₂. Tetrahedron Letters. Available at: [Link]

  • Willis, M. C., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. Available at: [Link]

  • Willis, M. C., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. National Institutes of Health. Available at: [Link]

  • Willis, M. C., et al. (2019). Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. ACS Catalysis. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • Janzen, E. G., & Shetty, R. V. (2002). Method for the purification of aryl sulfonic acids and salts. Google Patents.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • BYJU'S. (2019). To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. BYJU'S. Available at: [Link]

  • Antonietti, M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Institutes of Health. Available at: [Link]

  • Heravi, M. M., et al. (2012). Diazo coupling reaction of aniline derivatives with 2-naphtol in the presence of FHS. ResearchGate. Available at: [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum Repository. Available at: [Link]

  • Zhang, B., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Baran, P. S., et al. (2015). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylbenzene-1-sulfonic acid. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Maulide, N., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. Available at: [Link]

  • PureSynth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. PureSynth. Available at: [Link]

  • PubChemLite. (n.d.). Sodium 5-bromo-2-fluorobenzene-1-sulfinate. PubChemLite. Available at: [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-methylaniline. Oakwood Chemical. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. The Royal Society of Chemistry. Available at: [Link]

  • Popp, L., & Oestreich, M. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry. Available at: [Link]

  • Marvel, C. S., & Sparberg, M. S. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses. Available at: [Link]

  • Lam, L. Y. (2023). Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides. PolyU Electronic Theses. Available at: [Link]

  • Johnson, C. R., & Keiser, J. E. (n.d.). methyl phenyl sulfoxide. Organic Syntheses. Available at: [Link]

  • News-Medical. (2019). Characterizing Small Molecules with NMR. News-Medical.net. Available at: [Link]

  • Fuji Photo Film Co., Ltd. (2002). Process for preparing a sulfinate. Google Patents.
  • Reddy, M. R., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]

Sources

Analytical Methods for the Quantification of Sodium 5-bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and validated protocols for the accurate quantification of sodium 5-bromo-2-methylbenzene-1-sulfinate, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of such starting materials is a cornerstone of robust drug development and manufacturing, directly impacting process efficiency, impurity profiling, and final product quality.[1][2] This guide presents two primary analytical methodologies: a high-specificity High-Performance Liquid Chromatography (HPLC) method for precise quantification and impurity profiling, and a robust potentiometric titration method for bulk assay determination. The protocols are designed to be self-validating, with explanations grounded in established analytical principles to ensure reproducibility and compliance with regulatory expectations.[3]

Introduction and Significance

Sodium 5-bromo-2-methylbenzene-1-sulfinate is an aromatic sulfinate salt. Such salts are versatile and stable building blocks in modern organic synthesis.[4] They serve as precursors for creating a variety of sulfur-containing molecules, including sulfones and sulfonamides, which are common moieties in active pharmaceutical ingredients (APIs).[5][6] Unlike their corresponding sulfinic acids, sulfinate salts are generally bench-stable, non-corrosive solids, making them easier to handle and store.[4]

The precise quantification of sodium 5-bromo-2-methylbenzene-1-sulfinate is critical for several reasons:

  • Stoichiometric Control: Accurate assay values are necessary for controlling reaction stoichiometry, maximizing yield, and minimizing side-product formation.

  • Quality Control: It ensures the identity and purity of the raw material, preventing the introduction of potentially deleterious impurities into the manufacturing process.

  • Regulatory Compliance: Regulatory bodies require validated analytical methods for all starting materials and intermediates to ensure the final drug product is safe and effective.[1]

This guide provides the scientific rationale and step-by-step instructions for implementing reliable analytical control over this important synthetic intermediate.

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is essential for developing a suitable analytical method.

PropertyValue / DescriptionSource
Chemical Name Sodium 5-bromo-2-methylbenzene-1-sulfinateN/A
Molecular Formula C₇H₆BrNaO₂SInferred
Molecular Weight 257.08 g/mol Calculated
Structure Aromatic sodium salt with bromo, methyl, and sulfinate functional groups.N/A
Appearance Typically a colorless or off-white solid.[4][4]
Stability Generally stable under standard laboratory conditions, but may be hygroscopic. More stable than the free sulfinic acid.[4][4]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.General Knowledge
UV Absorbance The substituted benzene ring provides strong UV chromophores, making it highly suitable for UV-based detection.[7][7]

Primary Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the specific and accurate quantification of sodium 5-bromo-2-methylbenzene-1-sulfinate. Its high resolving power allows for the separation of the main component from process-related impurities and degradation products.

Principle of Separation

The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18).[7] A polar mobile phase elutes the components from the column. By acidifying the mobile phase, the sodium sulfinate salt is converted to its corresponding sulfinic acid form in-situ. This protonation increases its hydrophobicity, leading to better retention and improved peak shape on the C18 column. Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol: HPLC

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Sodium 5-bromo-2-methylbenzene-1-sulfinate reference standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄) (Reagent grade).

  • Phosphoric acid (H₃PO₄) (Reagent grade).

  • Water (HPLC grade).

Solutions Preparation:

  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or λmax determined by PDA scan)
Run Time 20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
12.03070
15.03070
15.17030
20.07030
Method Validation Framework (Trustworthiness)

The described HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8] Validation provides documented evidence of reliability, accuracy, and consistency.[2]

ParameterAcceptance CriteriaRationale
Specificity The analyte peak is free from interference from blank, impurities, and degradation products. Peak purity index > 0.999.Ensures the method accurately measures only the intended analyte.[8]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the working concentration.Demonstrates a proportional relationship between detector response and analyte concentration.[3]
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.Confirms the closeness of the measured value to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Measures the degree of scatter between a series of measurements.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Defines the lowest concentration of analyte that can be reliably detected and quantified.[8]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C).Indicates the method's reliability during normal usage.[9]
Workflow and Data Analysis

The overall process from sample receipt to final report is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Weigh Sample & Standard Dissolve 2. Dissolve in Diluent Sample->Dissolve Dilute 3. Dilute to Working Conc. Dissolve->Dilute Inject 4. Inject into HPLC Dilute->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Create Calibration Curve Integrate->Calibrate Calculate 9. Calculate Assay (%) Calibrate->Calculate Report Report Calculate->Report Final Report

Caption: HPLC analysis workflow for sodium 5-bromo-2-methylbenzene-1-sulfinate.

Calculation of Assay: The assay (as a percentage) is calculated using the external standard method:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte in the standard chromatograms.

  • Conc_Standard is the concentration of the standard solution.

  • Conc_Sample is the concentration of the sample solution.

  • Purity_Standard is the certified purity of the reference standard.

Secondary Method: Nonaqueous Potentiometric Titration

For a rapid and cost-effective assay of the bulk material where impurity profiling is not required, nonaqueous potentiometric titration is a highly reliable method.

Principle of Titration

In this method, the sodium sulfinate salt, which acts as a weak base, is titrated with a strong acid in a nonaqueous medium. Nonaqueous solvents are used to enhance the basicity of the sulfinate, resulting in a much sharper and more distinct titration endpoint compared to an aqueous titration.[10] The endpoint is determined potentiometrically by monitoring the change in potential (mV) as the titrant is added, using a pH electrode.

Experimental Protocol: Titration

Instrumentation and Reagents:

  • Automatic potentiometric titrator with a high-impedance input.

  • Glass pH electrode and a suitable reference electrode.

  • Analytical balance, burette, magnetic stirrer.

  • Perchloric acid (0.1 N) in glacial acetic acid.

  • Glacial acetic acid (anhydrous).

  • Potassium hydrogen phthalate (KHP), primary standard.

Procedure:

  • Titrant Standardization: Accurately weigh ~150 mg of dried KHP into a beaker. Dissolve in 25 mL of glacial acetic acid. Titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint. Calculate the exact normality of the titrant.

  • Sample Analysis: Accurately weigh an appropriate amount of the sodium 5-bromo-2-methylbenzene-1-sulfinate sample (sufficient to consume 5-10 mL of titrant) into a clean, dry beaker.[10]

  • Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Titration: Immerse the electrodes in the solution and titrate with the standardized 0.1 N perchloric acid. Record the titrant volume and mV readings. The endpoint is the point of maximum inflection on the titration curve.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Standardize 1. Standardize Titrant (HClO₄) Weigh 2. Weigh Sample Standardize->Weigh Dissolve 3. Dissolve in Acetic Acid Weigh->Dissolve Titrate 4. Titrate with HClO₄ Dissolve->Titrate Detect 5. Detect Potentiometric Endpoint Titrate->Detect Calculate 6. Calculate Assay (%) Detect->Calculate Result Final Assay Value Calculate->Result

Caption: Workflow for the potentiometric titration of the sulfinate salt.

Calculation of Assay: Assay (%) = (V * N * MW) / (W * 10)

Where:

  • V is the volume of perchloric acid titrant consumed (mL).

  • N is the normality of the perchloric acid titrant (mol/L).

  • MW is the molecular weight of the analyte (257.08 g/mol ).

  • W is the weight of the sample (mg).

Conclusion

This application note details two robust and reliable methods for the quantification of sodium 5-bromo-2-methylbenzene-1-sulfinate. The HPLC method offers high specificity and is ideal for purity assessment and quality control in a regulated environment. The potentiometric titration method provides a simple, rapid, and accurate alternative for the bulk assay of the material. The choice of method depends on the specific requirements of the analysis, including the need for impurity profiling and available instrumentation. Proper validation of the chosen method is a mandatory prerequisite for its implementation in a quality control setting to ensure data integrity and product safety.[1][3]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Vertex AI Search.
  • Studies on Sulfinic Acids. VI. The IR-Spectra of Aromatic Sodium Sulfinates and Sulfonates. Semantic Scholar.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. Vertex AI Search.
  • Mass Spectra of Some Sulfinate Esters and Sulfones. Semantic Scholar.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Vertex AI Search.
  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Analytical method validation: are your analytical methods suitable for intended use?. Vertex AI Search.
  • Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE.
  • 5-Bromo-2-methylbenzene-1-sulfonic acid | C7H7BrO3S | CID 15155334. PubChem.
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.
  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. Chemistry – A European Journal.
  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling. Chemical Science.
  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. National Institutes of Health.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.

Sources

Application Note: Sodium 5-bromo-2-methylbenzene-1-sulfinate in Radical C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a specialized radical precursor belonging to the class of reagents widely known as "Diversinates" (popularized by the Baran Lab). Unlike simple phenyl sulfinates, this reagent is designed as a molecular linchpin . It installs a 2-methyl-5-bromophenyl motif onto heteroaromatic scaffolds via innate C-H functionalization.

Key Value Proposition:

  • Radical Generation: Acts as a stable, solid precursor to the 2-methyl-5-bromophenyl radical (

    
    ) under oxidative conditions.
    
  • Orthogonality: The bromine substituent remains intact during the radical addition, serving as a pre-installed handle for subsequent cross-coupling (Suzuki, Buchwald-Hartwig) in later synthetic stages.

  • Metabolic Blocking: The ortho-methyl group provides steric bulk often required to block metabolic "soft spots" on drug candidates or lock atropisomeric conformations.

Mechanistic Principles

The utility of sodium 5-bromo-2-methylbenzene-1-sulfinate relies on the controlled oxidative generation of radicals. The reaction pathway is bifurcated based on temperature and stability, a phenomenon known as the "Desulfinylation Switch."

The Radical Cascade
  • Oxidation: A single-electron oxidant (typically TBHP or persulfate) oxidizes the sulfinate anion to a sulfonyl radical (

    
    ).
    
  • Desulfinylation: Under thermal promotion, the sulfonyl radical extrudes sulfur dioxide (

    
    ) to generate the reactive aryl radical (
    
    
    
    ).
  • Addition: The electrophilic aryl radical attacks the most electron-rich/accessible position of the protonated heterocycle (Minisci-type reaction).

  • Rearomatization: Oxidative deprotonation restores the aromatic system.

Visualization: The Desulfinylation Switch

The following diagram illustrates the critical temperature dependence. At lower temperatures, the sulfonyl radical may persist, leading to sulfonylation (C-S bond formation) rather than the desired arylation (C-C bond formation).

Mechanism Reagent Na 5-bromo-2-methyl benzene-1-sulfinate SulfonylRad Sulfonyl Radical (Ar-SO2•) Reagent->SulfonylRad SET Oxidation Oxidant Oxidant (TBHP/Persulfate) Oxidant->SulfonylRad SO2 SO2 (Gas) SulfonylRad->SO2 ArylRad Aryl Radical (Ar•) SulfonylRad->ArylRad Desulfinylation (>50°C) Product_S Sulfonylation (Side Product) SulfonylRad->Product_S Low Temp (<20°C) Product_C C-H Arylation (Desired Product) ArylRad->Product_C + Heterocycle - H• Heterocycle Heterocycle (Substrate) Heterocycle->Product_C

Caption: Mechanistic bifurcation of sulfinate reagents. High temperature favors SO2 extrusion and C-C bond formation (Green path).

Experimental Protocol: Innate C-H Arylation

This protocol is optimized for the functionalization of electron-deficient heterocycles (e.g., pyridines, quinolines, diazines) using sodium 5-bromo-2-methylbenzene-1-sulfinate.

Materials & Reagents
ReagentEquiv.RoleNote
Heterocycle Substrate 1.0TargetMust be protonated (TFA) if basic.
Na 5-bromo-2-methyl... 2.0 - 3.0Radical SourceExcess required due to radical quenching.
TBHP (70% aq.) 3.0 - 5.0Oxidanttert-Butyl hydroperoxide. Handle with care.
TFA 1.0AdditiveActivates basic heterocycles via protonation.
Solvent System -MediumDCM/H2O (Biphasic) or DMSO.
Standard Operating Procedure (Biphasic Method)

This method utilizes the "Baran" conditions, leveraging a biphasic system to manage solubility and radical lifetime.

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Heterocycle (0.5 mmol, 1.0 equiv).

  • Solvent: Add Dichloromethane (DCM) (2.5 mL) and Water (1.0 mL).

    • Note: The biphasic mixture allows the sulfinate (water-soluble) to react at the interface with the heterocycle (organic soluble).

  • Acidification: Add Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv) if the substrate contains a basic nitrogen.

  • Reagent Addition: Add Sodium 5-bromo-2-methylbenzene-1-sulfinate (1.0 mmol, 2.0 equiv) in one portion.

  • Oxidant Initiation: Cool the mixture to 0°C (ice bath). Add TBHP (70% aq, 1.5 mmol, 3.0 equiv) dropwise.

    • Critical Step: Vigorous stirring (1000+ rpm) is essential for biphasic kinetics.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature.

    • Optimization: If conversion is low after 2 hours, heat to 50°C to force desulfinylation (see Diagram 1).

  • Monitoring: Monitor by LC-MS. Look for the mass shift of +169/171 Da (incorporation of

    
    ).
    
  • Workup:

    • Quench with sat. aq.

      
       (careful, gas evolution).
      
    • Extract with DCM (3x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography. The product is often less polar than the starting heterocycle.

Troubleshooting & Optimization Matrix

Radical reactions are inherently sensitive to electronic effects. Use this decision tree to troubleshoot low yields.

Optimization Start Low Yield / No Reaction Check_SM Is Starting Material Consumed? Start->Check_SM Complex_Mix Complex Mixture? Check_SM->Complex_Mix Yes SM_Intact SM Intact Check_SM->SM_Intact No Reduce_Ox Reduce Oxidant (2.0 eq) Lower Temp (RT) Complex_Mix->Reduce_Ox Yes Clean_NoProd Clean, but wrong mass? Complex_Mix->Clean_NoProd No Sulfone_Check Mass = M + 233? (Sulfone formed) Clean_NoProd->Sulfone_Check Increase_Temp Increase Temp (>55°C) to force SO2 loss Sulfone_Check->Increase_Temp Yes Solubility Check Solubility SM_Intact->Solubility Switch_DMSO Switch to DMSO (Monophasic) Solubility->Switch_DMSO Poor Electronic Substrate too electron-rich? Solubility->Electronic Good Add_Acid Increase TFA (Make more electrophilic) Electronic->Add_Acid Yes

Caption: Workflow for optimizing sulfinate radical reactions based on LC-MS observations.

Strategic Application: The "Bromine Handle"

The selection of 5-bromo-2-methylbenzene-1-sulfinate is rarely accidental. It is typically chosen to enable a modular synthesis workflow.

  • Step 1 (Radical): Attach the aryl ring to a core scaffold (e.g., a pyridine core) using the protocol above.

  • Step 2 (Cross-Coupling): Utilize the preserved Bromine atom for a Suzuki-Miyaura or Buchwald-Hartwig coupling.

Why this matters: Standard Suzuki couplings often fail to install sterically hindered ortho-methyl biaryls directly onto electron-deficient heterocycles due to protodeboronation or slow oxidative addition. The radical approach installs the hindered system first (Step 1), leaving the reactive Br handle accessible for further elaboration away from the steric center.

References

  • Fujiwara, Y., et al. (2012).[1] Practical C–H functionalization of quinolines with boronic acids. Nature, 490, 222–226. (Foundational text on innate C-H functionalization logic). Link

  • Fujiwara, Y., et al. (2012).[1] A New Reagent for Direct Difluoromethylation.[1] Journal of the American Chemical Society, 134(3), 1494–1497.[1] (Establishes the "Diversinate" sulfinate protocol). Link

  • O'Hara, F., et al. (2013). A Simple, Scalable, and Highly Tunable Protocol for C–H Functionalization of Heterocycles.[1] Journal of the American Chemical Society, 135(32), 12166–12169. (Detailed optimization of the biphasic DCM/Water system). Link

  • Baran Lab (Scripps). Diversinates™ User Guide. (General operational guide for sulfinate reagents). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Sodium 5-Bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Sodium 5-bromo-2-methylbenzene-1-sulfinate is a versatile synthetic intermediate, crucial in the development of novel pharmaceuticals and advanced materials. Its utility stems from the reactive sulfinate moiety, which serves as a powerful building block in forming sulfones, sulfonamides, and thiosulfonates.[1] However, its synthesis, typically via the reduction of the corresponding sulfonyl chloride, presents significant purification challenges.[2][3] Byproducts arising from side reactions and the inherent instability of the sulfinic acid precursor often contaminate the final product, complicating downstream applications.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven purification strategies. Our goal is to empower researchers to overcome these common hurdles, ensuring the isolation of high-purity sodium 5-bromo-2-methylbenzene-1-sulfinate for their critical research needs.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of sodium 5-bromo-2-methylbenzene-1-sulfinate.

Question 1: My isolated product is an off-white, sticky solid with a broad melting point range. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of contamination with organic, non-ionic byproducts. The two most probable culprits are the unreacted starting material, 5-bromo-2-methylbenzene-1-sulfonyl chloride, and a neutral byproduct, S-(5-bromo-2-methylphenyl) 5-bromo-2-methylbenzene-1-thiosulfonate.

  • Causality: The thiosulfonate arises from the disproportionation of the intermediate 5-bromo-2-methylbenzene-1-sulfinic acid, a common decomposition pathway for sulfinic acids, especially under acidic conditions.[4][5][6] This reaction yields both the desired sulfinic acid and the corresponding sulfonic acid, along with the thiosulfonate. Incomplete reduction of the sulfonyl chloride also leaves residual starting material. These impurities are less polar and have lower melting points than the desired sodium salt, resulting in the observed physical properties.

  • Solution: Alkaline Wash and Extraction

    • Dissolve the crude product in a suitable organic solvent in which the impurities are soluble, such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash it with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate. The ionic sodium 5-bromo-2-methylbenzene-1-sulfinate will partition into the aqueous phase, while the neutral organic impurities (unreacted sulfonyl chloride and thiosulfonate) will remain in the organic layer.[6]

    • Separate the aqueous layer. You can then carefully acidify this layer to precipitate the sulfinic acid, which can be filtered and then neutralized to form the pure sodium salt, or you can evaporate the water under reduced pressure to recover the salt directly. The latter method is often preferred to avoid handling the less stable free acid.[7]

Question 2: My ¹H NMR spectrum is clean in the aromatic region, but I see a persistent inorganic impurity that I can't remove. How do I get rid of it?

Answer:

The most common synthesis route involves reducing the sulfonyl chloride with reagents like sodium sulfite (Na₂SO₃).[1][2] This process invariably introduces inorganic salts, such as sodium chloride (NaCl) and sodium sulfate (Na₂SO₄), into the crude product.[8][9] These salts are often insoluble in organic solvents used for analysis and can be difficult to remove by simple filtration.

  • Causality: These inorganic salts co-precipitate with your product during the workup. Due to their high polarity, they are insoluble in many organic solvents but can have competing solubility with your desired salt in highly polar solvents like water or ethanol.

  • Solution: Recrystallization from a Mixed-Solvent System Recrystallization is a highly effective method for removing these salts.[10][11] An ethanol/water mixture is particularly effective.[7][8]

    • Dissolve the crude product in a minimum amount of hot 95:5 ethanol/water. Sodium 5-bromo-2-methylbenzene-1-sulfinate is soluble in this hot mixture.

    • Most of the inorganic salts, like NaCl and Na₂SO₄, have much lower solubility in high-concentration ethanol and will remain as a fine precipitate.

    • Perform a hot filtration to remove the insoluble inorganic salts.

    • Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure sodium sulfinate.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold, absolute ethanol to remove any remaining soluble impurities.

Question 3: My product appears pure initially, but its purity, as determined by titration or HPLC, degrades upon storage. Why is this happening and how can I prevent it?

Answer:

Aromatic sulfinic acids and their salts are known to be susceptible to two primary degradation pathways: disproportionation and air oxidation.[5]

  • Causality:

    • Disproportionation: Even in the solid state, trace amounts of moisture can facilitate the protonation of the sulfinate to the corresponding sulfinic acid, which then disproportionates into the sulfonic acid and thiosulfonate.[4][12] This is an autocatalytic process that can accelerate over time.

    • Air Oxidation: The sulfinate anion (R-SO₂⁻) can be slowly oxidized by atmospheric oxygen to the corresponding sulfonate anion (R-SO₃⁻).[5] This conversion is often gradual but significant over long-term storage.

  • Solution: Proper Storage and Handling

    • Thorough Drying: Ensure the final product is rigorously dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all traces of water and residual solvents.

    • Inert Atmosphere: Store the purified, dry solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Desiccation: Store the container in a desiccator to protect it from atmospheric moisture.

    • Cold Storage: Storing the material at a reduced temperature (e.g., 0-4 °C) can slow the rate of both disproportionation and oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical byproducts I should anticipate when synthesizing sodium 5-bromo-2-methylbenzene-1-sulfinate?

The synthesis, typically starting from 5-bromo-2-methylbenzene-1-sulfonyl chloride, can generate several key byproducts. Understanding these is the first step to designing an effective purification strategy. The main species to watch for are:

  • 5-bromo-2-methylbenzene-1-sulfonic acid (or its sodium salt): Formed from over-oxidation of the sulfinate or disproportionation of the sulfinic acid.[5]

  • S-(5-bromo-2-methylphenyl) 5-bromo-2-methylbenzene-1-thiosulfonate: A neutral byproduct resulting from the disproportionation of the sulfinic acid intermediate.[6][13]

  • Unreacted 5-bromo-2-methylbenzene-1-sulfonyl chloride: Results from an incomplete reduction reaction.

  • Inorganic Salts: Primarily sodium sulfite, sodium bisulfite, and sodium chloride, which are reagents and byproducts from the reduction step.[2][8]

Q2: Can you explain the disproportionation mechanism in more detail?

Disproportionation is a critical decomposition pathway for sulfinic acids. The process is initiated by the equilibrium between two molecules of the sulfinic acid (RSO₂H) to form a sulfinyl sulfone, which is essentially a sulfinic anhydride.[4] This intermediate is unstable and reacts with water to produce one molecule of the corresponding sulfonic acid (RSO₃H) and one molecule of a thiosulfonate (RSO₂SR). The overall stoichiometry of this complex reaction is: 3 RSO₂H → RSO₃H + RSO₂SR + H₂O[5] This reaction is often catalyzed by acid.[7] Therefore, maintaining neutral or slightly basic conditions during workup and purification is crucial to minimize this side reaction.

Q3: Is there a "best" purification method for this compound?

For general-purpose, high-purity isolation on a lab scale, recrystallization is the most robust and recommended method.[10][11] It effectively removes both organic byproducts (like the thiosulfonate) and inorganic salts in a single, well-executed procedure. While chromatography (e.g., ion exchange or reversed-phase) can also be used, it is often more complex and less scalable than recrystallization for this class of compounds.[14][15][16] A well-chosen solvent system, typically an alcohol-water mixture, leverages the solubility differences between the desired salt and its common impurities.[7][8][17]

Section 3: Recommended Purification Protocol: Recrystallization

This protocol describes a reliable method for purifying crude sodium 5-bromo-2-methylbenzene-1-sulfinate containing both organic and inorganic impurities.

Objective: To obtain high-purity, crystalline sodium 5-bromo-2-methylbenzene-1-sulfinate.

Materials:

  • Crude sodium 5-bromo-2-methylbenzene-1-sulfinate

  • Ethanol (95% and absolute)

  • Deionized water

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Preparation: Prepare a 95:5 (v/v) mixture of ethanol and deionized water.

  • Dissolution: In an Erlenmeyer flask, add the crude sodium sulfinate. For every 1 gram of crude material, begin by adding 10-15 mL of the 95:5 ethanol/water solvent mixture.

  • Heating: Gently heat the mixture with stirring on a hot plate or in a heating mantle until the solvent begins to boil. The goal is to dissolve the desired product completely. Add more solvent in small portions (1-2 mL at a time) only if necessary to fully dissolve the product at boiling point. Avoid adding a large excess of solvent, as this will reduce your final yield.[18]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight of the solute). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (e.g., inorganic salts, activated carbon). This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of cold absolute ethanol. This removes any residual soluble impurities clinging to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved. Store the final product as described in the Troubleshooting section.

Section 4: Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying crude sodium 5-bromo-2-methylbenzene-1-sulfinate based on preliminary analysis.

PurificationWorkflow start Crude Product Analysis (¹H NMR, TLC) inorganic Primary Impurity: Inorganic Salts start->inorganic High baseline noise in NMR, insoluble material organic Primary Impurity: Organic Byproducts (Thiosulfonate, Sulfonyl Chloride) start->organic Extra spots on TLC, complex aromatic NMR signals mixed Mixed Impurities (Organic & Inorganic) start->mixed Both organic and inorganic indicators present recrystallization Recrystallization (Ethanol/Water) inorganic->recrystallization alkaline_wash Alkaline Wash & Extraction organic->alkaline_wash combined_purification Alkaline Wash followed by Recrystallization mixed->combined_purification end_product Pure Sodium 5-bromo-2- methylbenzene-1-sulfinate recrystallization->end_product alkaline_wash->end_product combined_purification->end_product

Caption: Decision workflow for selecting a purification strategy.

Section 5: Data Summary Table

Impurity NameCommon OriginRecommended Detection MethodKey Characteristics
Sodium 5-bromo-2-methylbenzene-1-sulfonate Air oxidation of product; Disproportionation of sulfinic acid[5]¹H NMR, Ion ChromatographySimilar aromatic signals to product in NMR, but different sulfonyl region. Highly water-soluble.
S-(5-bromo-2-methylphenyl) 5-bromo-2-methylbenzene-1-thiosulfonate Disproportionation of sulfinic acid[4][13]TLC, ¹H NMR, LC-MSNeutral, non-polar compound. Shows two distinct aromatic environments in NMR.
5-bromo-2-methylbenzene-1-sulfonyl chloride Incomplete reduction of starting material[19]TLC, GC-MSMoisture-sensitive, neutral compound. Will appear as a separate spot on TLC.
Sodium Chloride / Sodium Sulfate Byproducts of synthesis (e.g., reduction with Na₂SO₃)[2][9]Ion Chromatography, ConductivityInorganic salts. Insoluble in most organic solvents. No signal in ¹H NMR.

References

  • US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents.
  • Applications of Sulfinate Salts - Concordia's Spectrum. Available at: [Link]

  • US6399815B2 - Process for preparing a sulfinate - Google Patents.
  • Streamlined Isolation of Magnesium Aryl Sulfinate Enabled by the Hydration of Sulfinate Salt to Magnesium Tetrahydrate | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. Available at: [Link]

  • Catalytic desulfitative homocoupling of sodium arylsulfinates in water using PdCl2 as the recyclable catalyst and O2 as the term - The Royal Society of Chemistry. Available at: [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms - MDPI. Available at: [Link]

  • The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium1 - CoLab.ws. Available at: [Link]

  • The preparation of sulfinic acids. Available at: [Link]

  • US3068279A - Purification of alkyl aryl sulfonates - Google Patents.
  • Purifying ionic compounds by flash column chromatography - Biotage. Available at: [Link]

  • I. Preparation and Purification of Aromatic Sodium Sulfinates - Acta Chemica Scandinavica. Available at: [Link]

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. Available at: [Link]

  • Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides - Oregon State University. Available at: [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water | Request PDF - ResearchGate. Available at: [Link]

  • Recrystallization - University of Wisconsin-Green Bay. Available at: [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Percepti… - OUCI. Available at: [Link]

  • What are the common impurities in industrial salt? - Blog. Available at: [Link]

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light - MDPI. Available at: [Link]

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. Available at: [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. Available at: [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC. Available at: [Link]

  • Reduction of sulfonyl chlorides. - ResearchGate. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. Available at: [Link]

  • Recrystallization - a CLASSIC technique to purify a SOLID - YouTube. Available at: [Link]

  • Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC - NIH. Available at: [Link]

  • Ethanesulfonic acid, 2-bromo-, sodium salt - Organic Syntheses Procedure. Available at: [Link]

  • Stability of sulphonate type membranes in aqueous bromine/bromide environments. Available at: [Link]

  • 5-Bromo-2-methylbenzene-1-sulfonic acid | C7H7BrO3S | CID 15155334 - PubChem. Available at: [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.

Sources

common impurities in commercial sodium 5-bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 5-bromo-2-methylbenzene-1-sulfinate (CAS 254887-16-6) [1][2][3][4]

User Guide & Troubleshooting Portal

Welcome. You have reached the Tier-3 Technical Support hub for Sodium 5-bromo-2-methylbenzene-1-sulfinate . This guide is designed for researchers utilizing this reagent as a radical precursor (e.g., in Minisci-type alkylations) or a cross-coupling partner (Desulfitative coupling).

This compound is chemically distinct due to the 5-bromo (reactive handle) and 2-methyl (steric/electronic modulator) substituents. However, like all aryl sulfinates, it suffers from a specific set of "silent" impurities that can kill catalytic cycles.

Part 1: The Diagnostic Hub (Troubleshooting)

Use this section to match your experimental observation with the likely chemical culprit.

Q1: My reaction yield is near zero, but the starting material looks "clean" by NMR. What is happening?

Diagnosis: You likely have Sulfonate Contamination (The "Silent Killer") .

  • The Issue: Sodium 5-bromo-2-methylbenzene-1-sulfonate is the air-oxidation product of your sulfinate. It is chemically inert in radical trifluoromethylation or desulfitative couplings.

  • Why it tricks you: The

    
     NMR spectra of the sulfinate and sulfonate are dangerously similar. The aromatic peaks shift only slightly (typically 0.05–0.1 ppm downfield for the sulfonate). If you are not looking for it, you will miss it.
    
  • The Fix: Check the

    
     NMR. The C-1 (ipso) carbon attached to the sulfur is the tell-tale sign.
    
    • Sulfinate (

      
      ):  ~150–155 ppm.
      
    • Sulfonate (

      
      ):  ~140–145 ppm (shifted upfield due to higher oxidation state/shielding dynamics).
      
Q2: The reagent is a pale yellow powder instead of white. Is it usable?

Diagnosis: Disulfide Contamination .

  • The Issue: Bis(5-bromo-2-methylphenyl) disulfide is a byproduct of over-reduction during the manufacturing process (from the sulfonyl chloride).

  • Impact: Disulfides are radical traps. Even 2% contamination can quench a radical chain reaction.

  • The Fix: Perform a solubility test.

    • Sulfinate: Soluble in water, MeOH, DMSO.

    • Disulfide: Insoluble in water; soluble in DCM/EtOAc.

    • Protocol: Wash your solid with Dichloromethane (DCM). The sulfinate will remain solid; the yellow disulfide will wash away.

Q3: My mass balance is consistently high (e.g., 120% recovery).

Diagnosis: Inorganic Salt Hydration .

  • The Issue: Commercial sulfinates are often isolated via "salting out" with NaCl or

    
    . Furthermore, they are hygroscopic and often exist as hydrates (
    
    
    
    ).
  • The Fix: Determine the weight percent (wt%) of active sulfinate using Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid or trimethoxybenzene) in

    
     or DMSO-
    
    
    
    . Do not rely on simple weighing.

Part 2: Impurity Profile & Characterization

The following table details the specific impurities found in commercial batches of CAS 254887-16-6.

Impurity TypeChemical NameOriginDetection StrategyRemoval Method
Oxidation Product Sodium 5-bromo-2-methylbenzene-1-sulfonate Air exposure; poor storage.

NMR
: Look for ipso-C shift. LCMS : Mass +16 Da (M+16).
Difficult to separate. Recrystallization from water/ethanol (sulfonate is less soluble in EtOH).
Reduction Byproduct Bis(5-bromo-2-methylphenyl) disulfide Over-reduction of sulfonyl chloride during synthesis.Visual : Yellow color. Odor : Sulfur/thiol smell.[5]DCM Wash : Suspend solid in DCM, sonicate, filter. Product is the filter cake.
Disproportionation S-(5-bromo-2-methylphenyl) 5-bromo-2-methylbenzene-1-sulfonothioate Acidic conditions (Disproportionation of sulfinic acid).

NMR
: Doubling of aromatic peaks; distinct asymmetry.
Neutralize immediately. Avoid acidic workups.
Starting Material 5-bromo-2-methylbenzene-1-sulfonyl chloride Incomplete reaction.Odor : Pungent/acrid. TLC : Non-polar spot (high

).
Hydrolyzes rapidly in water. Wash with aqueous base.

Part 3: Critical Mechanisms (Visualized)

Understanding how these impurities form allows you to prevent them. The diagram below illustrates the "Lifecycle" of the sulfinate, showing the critical pathways for degradation.

SulfinateLifecycle SM Sulfonyl Chloride (Starting Material) Sulfinate Sodium 5-bromo-2-methylbenzene-1-sulfinate (TARGET PRODUCT) SM->Sulfinate Reduction (Na2SO3/NaHCO3) Sulfonate Sulfonate (Inert Impurity) Sulfinate->Sulfonate Oxidation (Air/O2) FAST in solution Disulfide Disulfide (Radical Trap) Sulfinate->Disulfide Over-Reduction (Excess Reductant) SulfinicAcid Sulfinic Acid (Protonated Form) Sulfinate->SulfinicAcid Acidification (H+) Thiosulfonate Thiosulfonate (Disproportionation) SulfinicAcid->Thiosulfonate Disproportionation (Self-reaction)

Figure 1: The stability profile of aryl sulfinates. Note that acidification leads to irreversible disproportionation.

Part 4: Validated Purification Protocol

If your batch is compromised (e.g., yellow or low activity), use this Recrystallization/Wash Protocol . This method exploits the solubility difference between the ionic sulfinate and the non-polar organic impurities.

Reagents Required:

  • Dichloromethane (DCM) - HPLC Grade

  • Ethanol (Absolute)

  • Distilled Water

Step-by-Step Procedure:

  • The Organic Wash (Removes Disulfides/Thiosulfonates):

    • Place the crude solid in a flask.

    • Add DCM (10 mL per gram of solid).

    • Sonicate for 5 minutes. The sulfinate will not dissolve; impurities will.

    • Filter the suspension through a sintered glass funnel.

    • Keep the Solid. Discard the yellow filtrate.

  • The Recrystallization (Removes Salts/Sulfonates):

    • Dissolve the white filter cake in the minimum amount of warm water (~50°C).

    • Slowly add Ethanol while stirring until the solution turns slightly cloudy (turbidity point).

    • Add a few drops of water to clear it, then let it cool slowly to room temperature, then to 4°C (fridge).

    • Filter the white crystals.

    • Drying (CRITICAL): Dry under high vacuum at 40°C for 6 hours. Note: Wet sulfinates oxidize faster.

Part 5: Storage & Handling Guidelines

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Fridge).

  • Container: Amber glass (light can accelerate radical decomposition).

  • Shelf-Life: If stored properly, stable for 6–12 months. If left open on a benchtop, degradation to sulfonate occurs within days.

References

  • Synthesis of Aryl Sulfinates via Sulfite Reduction

    • Organic Syntheses, Coll.[6] Vol. 1, p. 492 (1941); Vol. 2, p. 589 (1943). (General method for aryl sulfinate reduction).

    • Source:

  • Disproportionation of Sulfinic Acids

    • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society.[7]

    • Source:

  • Oxidation of Sulfinates to Sulfonates: Truffault, R. (1936). Oxidation of Sodium Sulfinates. Bulletin de la Société Chimique de France. (General chemical principle: Aryl sulfinates oxidize to sulfonates in the presence of moisture and oxygen).
  • Compound Data (CAS 254887-16-6)

    • PubChem CID: 15155334 (Acid form reference for structural verification).[8]

    • Source:

Sources

Validation & Comparative

assessing the purity of synthesized sodium 5-bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary: The "Trojan Horse" of Sulfinate Purity

In medicinal chemistry, sodium aryl sulfinates (often termed "Diversinates") are invaluable radical precursors for C-H functionalization. However, they present a unique analytical challenge: invisible impurities.

A sample of sodium 5-bromo-2-methylbenzene-1-sulfinate may appear


 pure by standard LC-MS because the technique often fails to detect:
  • Inorganic Salts: Sodium halides (NaCl, NaBr) generated during reduction (e.g., from sulfonyl chlorides using

    
    ).
    
  • Oxidation Byproducts: The sulfinate (

    
    ) oxidizes readily to the sulfonate (
    
    
    
    ) in air. These species are structurally similar and often co-elute on standard C18 columns.

This guide outlines a rigorous, multi-modal approach to purity assessment, establishing Quantitative NMR (qNMR) as the primary reference method, supported by Ion-Pair HPLC for trace organic profiling.

Part 1: The Analytical Hierarchy (Comparison)

The following table contrasts the three primary methods for assessing sulfinate salts.

FeatureMethod A: qNMR (Gold Standard) Method B: Ion-Pair HPLC Method C: Redox Titration
Primary Output Absolute Purity (w/w %)Relative Purity (Area %)Functional Group Content
Detects Inorganics? Yes (Indirectly via mass balance)NoNo
Sulfinate vs. Sulfonate Excellent Resolution (Distinct chemical shifts)Requires specialized buffers (Ion-Pairing)Poor specificity
Reference Standard Not Required (Uses internal std like Maleic Acid)Required for accurate w/w%Not Required
Throughput Medium (10-15 min/sample)Low (30-45 min/run)High (once setup)
Best Use Case Potency assignment for biological assays Identifying trace organic side-productsBatch-to-batch consistency checks
Part 2: Primary Method – Quantitative NMR (qNMR)

qNMR is the only method that provides an absolute weight-percent purity, accounting for moisture, solvent residues, and inorganic salts which are "invisible" to UV detectors.

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Recommended: Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: High purity, non-hygroscopic, and provides a distinct singlet (alkene protons) at

      
       ppm (in 
      
      
      
      ), clear of the aromatic region of the sulfinate.
  • Solvent: Deuterium Oxide (

    
    ).[1]
    
    • Note: While DMSO-

      
       dissolves organics well, sulfinates can undergo radical coupling in DMSO under light/air. 
      
      
      
      mimics the aqueous stability profile and ensures sharp signals for the salt.
  • Sample Preparation:

    • Weigh

      
       mg of the Sulfinate Sample (
      
      
      
      ) to the nearest 0.01 mg.
    • Weigh

      
       mg of Maleic Acid (
      
      
      
      ) to the nearest 0.01 mg.
    • Dissolve both in 0.6 mL

      
      . Vortex until clear.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (for sufficient S/N ratio).

    • Temperature: 298 K.

Data Analysis & Calculation

The purity (


) is calculated using the molar ratio derived from the integrals:


  • 
    : Integrated area.
    
  • 
    : Number of protons contributing to the signal (e.g., 2 for Maleic Acid alkene, 3 for Sulfinate methyl).
    
  • 
    : Molecular Weight.[2]
    
  • 
    : Mass weighed.
    
Spectral Interpretation (Discriminatory Signals)

The key to qNMR is distinguishing the active Sulfinate from the inactive Sulfonate impurity.

  • Target Molecule (Sulfinate):

    • Methyl Group:

      
       ppm (Singlet).
      
    • Aromatic H (ortho to

      
      ): 
      
      
      
      ppm.
  • Impurity (Sulfonate -

    
    ): 
    
    • Methyl Group:

      
       ppm (Downfield shift due to higher oxidation state).
      
    • Aromatic H (ortho to

      
      ): 
      
      
      
      ppm (Distinct downfield shift).

Critical Insight: Integration of the methyl singlets usually provides the most accurate ratio of Sulfinate:Sulfonate because these peaks are sharp and often baseline separated.

Part 3: Secondary Method – Ion-Pair HPLC

Standard Reverse Phase (RP) chromatography is often unsuitable for sulfinates because they are ionic and elute in the void volume. Ion-Pair Chromatography (IPC) is required to retain the analyte and separate it from the sulfonate.[3]

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water (adjusted to pH 6.0 with

    
    ).
    
    • Mechanism:[3][4][5] TBAH forms a neutral ion-pair

      
       which is lipophilic enough to interact with the C18 stationary phase.
      
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for salts).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-20 min: 60%

      
       95% B.
      
  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Flow Rate: 1.0 mL/min.

Troubleshooting
  • Tailing Peaks: Increase TBAH concentration to 15-20 mM.

  • Ghost Peaks: TBAH reagents can be impure. Always run a blank gradient.

Part 4: Visualizing the Workflow & Degradation
Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on which method to apply based on the stage of synthesis.

AnalyticalWorkflow Start Crude Synthesis Product VisualCheck Visual Inspection (White vs. Yellow Solid) Start->VisualCheck Solubility Solubility Test (D2O vs. Organic) VisualCheck->Solubility Decision Select Analytical Method Solubility->Decision qNMR Method A: qNMR (D2O) Determines Absolute Potency Quantifies Inorganic Salts Decision->qNMR Primary Release Test HPLC Method B: Ion-Pair HPLC Detects Trace Organics Separates Sulfinate/Sulfonate Decision->HPLC Impurity Profiling IC Method C: Ion Chromatography Quantifies Halides (Cl-, Br-) Decision->IC Process Optimization Result Final Certificate of Analysis qNMR->Result Calculated wt% HPLC->Result Area %

Caption: Analytical workflow prioritizing qNMR for potency assignment while using HPLC for impurity identification.

Diagram 2: The Oxidation Pathway

Understanding why purity degrades is essential for storage.

OxidationPathway Sulfinate Sulfinate (Target) Ar-SO2-Na (Active Radical Precursor) Radical Sulfonyl Radical Ar-SO2• Sulfinate->Radical Oxidation (-e) Thiosulfonate Thiosulfonate Ar-SO2-S-Ar (Disproportionation) Sulfinate->Thiosulfonate Acidic Conditions Disproportionation Sulfonate Sulfonate (Impurity) Ar-SO3-Na (Inert/Dead End) Radical->Sulfonate + [O] / H2O

Caption: Degradation pathways of aryl sulfinates. Storage under inert atmosphere (Ar/N2) is critical to prevent the shift from Green (Active) to Red (Inert).

References
  • Quantit

    • Source: Holzgrabe, U. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy.
    • Context: Establishes qNMR as a primary ratio method superior to chrom
  • Synthesis and Stability of Diversin

    • Source: Fujiwara, Y., et al. (2012).[6] Journal of the American Chemical Society.[6]

    • Context: Detailed synthesis protocols and stability data for sodium aryl sulfin
  • Ion-Pair Chrom

    • Source: Sigma-Aldrich Technical Guide.
    • Context: Methodologies for retaining ionic species like sulfonates on C18 columns.[3]

  • Comparison of NMR Solvents for Sulfin

    • Source: ChemRxiv (2023). Streamlining SuFEx Inhibitor Development.
    • Context: Discusses stability of sulfinate salts in various media and protecting group str

Sources

Technical Comparison Guide: Alternatives to Sodium 5-Bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Sodium 5-bromo-2-methylbenzene-1-sulfinate against its primary chemical alternatives. It is designed for researchers optimizing sulfonyl radical installation or desulfinylative arylation workflows.

Executive Summary & Reagent Profile[1][2][3]

Target Reagent: Sodium 5-bromo-2-methylbenzene-1-sulfinate (CAS: 254887-16-6) Functional Role: A bench-stable source of the 5-bromo-2-methylbenzenesulfonyl radical (ArSO₂•). Primary Applications:

  • Radical Sulfonylation: Direct installation of the sulfonyl group onto alkenes, alkynes, or arenes (e.g., synthesis of vinyl sulfones or diaryl sulfones).

  • Desulfinylative Arylation: Use as an aryl radical precursor (Ar•) via loss of SO₂, often serving as a "mask" for the aryl group in C-H functionalization.

  • Downstream Utility: The "5-bromo" substituent serves as a critical handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), allowing modular drug scaffold construction.

Why Seek Alternatives?

While the sulfinate salt is stable and easy to handle, specific process constraints may necessitate alternatives:[1]

  • Cost/Availability: The sulfonyl chloride precursor is often the bulk starting material and is significantly cheaper.

  • Reaction Mechanism: The sulfinate requires oxidative activation to generate radicals. If the substrate is oxidation-sensitive, a reductive path (using the chloride) is preferred.

  • Atom Economy: Sulfonyl hydrazides offer a metal-free radical pathway but generate nitrogen gas, posing safety risks at scale.

Comparative Analysis of Alternatives

The following matrix compares the Sodium Sulfinate against its three primary alternatives: the Sulfonyl Chloride , the Sulfonyl Hydrazide , and the Thiol/Disulfide .

Table 1: Reagent Performance Matrix
FeatureSodium Sulfinate (Target) Sulfonyl Chloride (Alt 1)Sulfonyl Hydrazide (Alt 2)Thiol / Disulfide (Alt 3)
Chemical State Stable SolidLiquid/Low-melt Solid (Corrosive)Solid (Shelf-stable)Liquid/Solid (Odoriferous)
Radical Generation Oxidative (SET) or AcidicReductive (SET) or PhotoredoxOxidative (Release N₂)Oxidative
Stability High (Hygroscopic)Low (Hydrolysis sensitive)Moderate (Thermal risk)High
Atom Economy High (Na⁺ byproduct)Moderate (Cl⁻ byproduct)Low (N₂ gas evolution)Variable
Reaction pH Neutral / AcidicBasic / NeutralNeutralBasic / Neutral
Substrate Scope Best for oxidation-resistant substrates.[2][3]Best for reduction-resistant substrates.Good for metal-free protocols.[4]Requires strong oxidants.

Mechanistic Divergence: Choosing the Right Pathway

The choice of reagent dictates the mechanistic pathway to the active sulfonyl radical. The diagram below illustrates how each alternative converges on the same reactive intermediate but requires fundamentally different activation modes.

Figure 1: Radical Generation Pathways

RadicalPathways cluster_conditions Activation Triggers Sulfinate Sodium Sulfinate (Oxidative Path) Radical Ar-SO2 Radical (Active Species) Sulfinate->Radical -e- (Anode/Oxidant) Chloride Sulfonyl Chloride (Reductive Path) Chloride->Radical +e- (Cathode/Photoredox) Hydrazide Sulfonyl Hydrazide (N2 Elimination) Hydrazide->Radical Oxidation / -N2 ProductA Sulfonylation Product (Sulfone) Radical->ProductA Trapping by Alkene/Arene ProductB Arylation Product (Desulfinylation -SO2) Radical->ProductB Loss of SO2 (High Temp)

Caption: Convergence of oxidative (sulfinate/hydrazide) and reductive (chloride) pathways toward the common 5-bromo-2-methylbenzenesulfonyl radical intermediate.

Deep Dive: Alternative Reagents

Alternative A: 5-Bromo-2-methylbenzenesulfonyl Chloride (CAS: 69321-56-8)

Best for: Reductive functionalization and cost-sensitive scale-up.

  • The Science: Unlike the sulfinate, which requires an oxidant (converting

    
     to 
    
    
    
    ), the chloride accepts an electron (reduction) to fragment into
    
    
    and
    
    
    . This is ideal for Atom Transfer Radical Addition (ATRA) reactions catalyzed by Cu(I) or Ru(II) photoredox catalysts.
  • Protocol Adjustment:

    • Moisture Control: Must be handled under inert atmosphere to prevent hydrolysis to the sulfonic acid.

    • Base Requirement: Often requires an inorganic base (e.g.,

      
      ) to neutralize HCl byproducts, whereas sulfinates are often base-free.
      
Alternative B: 5-Bromo-2-methylbenzenesulfonyl Hydrazide

Best for: Metal-free conditions and "green" solvent systems.

  • The Science: Synthesized by treating the sulfonyl chloride with hydrazine. In the presence of a mild oxidant (e.g., TBAI/TBHP) or via electrolysis, it releases

    
     gas to generate the radical.
    
  • Safety Note: The evolution of nitrogen gas makes this reagent entropically favorable but potentially hazardous in closed vessels at large scales.

  • Advantage: It avoids the use of transition metals entirely in many protocols, reducing purification burdens for pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Radical Sulfonylation of an Alkene

Objective: Synthesis of a vinyl sulfone using the Sulfinate vs. the Chloride .

Method A: Using Sodium Sulfinate (Oxidative)
  • Reagents: Sodium 5-bromo-2-methylbenzene-1-sulfinate (1.0 equiv), Alkene (1.5 equiv),

    
     (1.5 equiv), 
    
    
    
    (10 mol%).
  • Solvent: Acetone/Water (1:1).

  • Procedure:

    • Dissolve sulfinate and alkene in solvent.

    • Add silver catalyst and persulfate oxidant.

    • Stir at 50°C for 4 hours.

    • Mechanism:

      
       oxidizes the sulfinate to the radical.
      
    • Workup: Extract with EtOAc, wash with brine.

Method B: Using Sulfonyl Chloride (Reductive/ATRA)
  • Reagents: 5-Bromo-2-methylbenzenesulfonyl chloride (1.0 equiv), Alkene (1.5 equiv),

    
     (10 mol%), bipyridine ligand (10 mol%).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Procedure:

    • Degas solvent (freeze-pump-thaw) to remove oxygen.

    • Add catalyst, ligand, and chloride under

      
      .
      
    • Reflux at 80°C (sealed tube) for 12 hours.

    • Mechanism: Cu(I) reduces the chloride to the radical; Cu(II)-Cl terminates the cycle (ATRA product often contains Cl, requiring elimination step to get vinyl sulfone).

Data Interpretation[7][8][9][10][11][12]
  • Yields: Sulfinates generally provide cleaner reaction profiles for vinyl sulfones because they avoid the

    
    -chloro intermediate common in chloride ATRA reactions.
    
  • Selectivity: If the goal is desulfinylation (removing

    
     to attach the aryl group), sulfinates are superior when paired with Pd-catalysts (Liebeskind-Srogl coupling) compared to chlorides.
    

Conclusion & Recommendation

For the specific installation of the 5-bromo-2-methylbenzenesulfonyl moiety:

  • Stick with Sodium Sulfinate (CAS 254887-16-6) if:

    • You require a bench-stable, non-corrosive solid.[5][6]

    • Your substrate is sensitive to HCl or Lewis acids.

    • You are performing electrochemical synthesis (clean anodic oxidation).

  • Switch to Sulfonyl Chloride (CAS 69321-56-8) if:

    • Cost is the primary driver (bulk scale).

    • You are using a reductive photoredox cycle (e.g., Eosin Y or Ir-catalyzed).

    • The substrate is sensitive to the oxidants (persulfates) required for sulfinate activation.

  • Switch to Sulfonyl Hydrazide if:

    • You need to avoid all metal catalysts (trace metal purity requirements).

References

  • Synthesis and applications of sodium sulfinates (RSO2Na) . RSC Advances, 2020.

  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts . European Journal of Organic Chemistry, 2020.[5]

  • Suzuki-type sulfonylation of aryl boron compounds . Chemical Review and Letters, 2024.[7]

  • Sulfonyl Chlorides as Radical Precursors in ATRA Reactions . Chemical Communications, 2014.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium 5-bromo-2-methylbenzene-1-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Sodium 5-bromo-2-methylbenzene-1-sulfinate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.

Part 1: Core Directive - Hazard Assessment and Waste Characterization

The foundation of safe disposal is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for Sodium 5-bromo-2-methylbenzene-1-sulfinate should always be consulted first, an analysis of its chemical structure allows us to infer potential risks and establish a baseline for safe handling.

Inferred Hazards from Molecular Structure:

  • Organobromine Compound : This class of chemicals can produce hazardous byproducts upon incomplete combustion, such as hydrobromic acid. The U.S. Environmental Protection Agency (EPA) has previously regulated certain organobromine production wastes, underscoring the need for careful management[1][2][3].

  • Sulfinate Salt : Sulfinate functional groups can be sensitive to oxidation and may react with strong oxidizing agents or acids.

  • Aromatic System : The substituted benzene ring is a common feature in many laboratory chemicals, and its overall hazard profile is dictated by its functional groups.

Based on data from structurally similar compounds, we can anticipate the hazard classifications for Sodium 5-bromo-2-methylbenzene-1-sulfinate. The following table summarizes the likely GHS (Globally Harmonized System) classifications.

Hazard Class Category Hazard Statement Rationale / Supporting Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on GHS classifications for similar aromatic sulfonyl and bromo-compounds[4][5].
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationA common characteristic of substituted benzene derivatives used in synthesis[4].
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationExpected based on skin irritation potential and data from related chemicals[4][5].
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhalation of fine dust or powder can irritate the respiratory tract[4][6].

Note: This table represents an expert inference. The supplier's specific SDS is the final authority on hazard classification.

Part 2: Immediate Safety & Spill Management

Prior to handling or disposal, ensure all necessary engineering controls and personal protective equipment (PPE) are in place.

Essential Personal Protective Equipment (PPE)

Protection Type Specification Justification
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and airborne dust particles causing serious eye irritation[4][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact that can lead to irritation[4].
Body Protection Impervious lab coat.Protects skin and personal clothing from contamination[7].
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust, which may cause respiratory irritation[8][9].

Spill Response Protocol Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Ensure Ventilation : Work in a chemical fume hood or ensure the area is well-ventilated to avoid inhaling dust[8].

  • Contain the Spill :

    • For Solid Spills : Carefully sweep or scoop the material, avoiding dust formation. Use a dustpan and brush designated for chemical waste[8].

    • For Liquid Spills (Solutions) : Absorb with a non-reactive, inert material such as diatomite or universal binders[4].

  • Collect Waste : Place all contaminated absorbent material and spilled substance into a suitable, clearly labeled container for hazardous waste disposal[8].

  • Decontaminate Area : Clean the spill area thoroughly with soap and water or an appropriate laboratory decontaminant.

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[5].

Part 3: Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is that waste streams must be properly segregated, labeled, and managed by a licensed professional service. Under no circumstances should this chemical be disposed of down the drain [9][10].

Step 1: Waste Identification and Labeling Proper identification is the most critical step in the disposal process.

  • Use a "Hazardous Waste" label.

  • Clearly write the full chemical name: "Sodium 5-bromo-2-methylbenzene-1-sulfinate".

  • List all constituents if it is a solution (e.g., "Sodium 5-bromo-2-methylbenzene-1-sulfinate in water, ~5%").

  • Include relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 2: Waste Segregation Never mix incompatible waste streams. This can cause dangerous reactions and complicates the final disposal process[11]. Sodium 5-bromo-2-methylbenzene-1-sulfinate waste should be segregated as follows:

  • Solid Waste : Collect unadulterated or spilled solid chemical in a designated container for "Solid Organic Hazardous Waste."

  • Aqueous Waste : If the compound is in a water-based solution, collect it in a container for "Aqueous Organic Hazardous Waste." Do not mix with organic solvents.

  • Contaminated Labware : Disposable items like gloves, weigh boats, and paper towels that are contaminated must be collected in a sealed bag or container labeled as solid hazardous waste[11].

G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.